The table below summarizes the key details I was able to locate:
| Parameter | Detail |
|---|---|
| Chemical Name | Furofenac-d3 [1] |
| CAS Number | 1794754-03-2 [1] |
| Molecular Formula | C₁₂H₁₁D₃O₃ [1] |
| Molecular Weight | 209.26 g/mol [1] |
| Category | Stable Isotope, Miscellaneous Compound [1] |
| Appearance | Off-White Solid [1] |
| Storage | 2-8°C (Refrigerator) [1] |
| Applications | Labelled version of Furofenac; a new anti-inflammatory drug. Study of its effect on malondialdehyde production by platelets. [1] |
| Synonyms | 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3 [1] |
Although specific protocols for this compound are not available in the search results, the following established techniques are commonly used for characterizing similar pharmaceutical compounds and can serve as a methodological framework. You may need to adapt them for this compound.
| Technique | Application & Protocol Outline | Reference Compound Example |
|---|---|---|
| ATR FT-IR Spectroscopy | Quantitative Analysis in Tablets: Grind tablets into powder. Disperse powder in solvent (e.g., methanol). Place dispersion on ATR crystal. Collect spectrum, apply second derivative transformation (Savitzky–Golay). Use multivariate analysis (PLS regression) on specific spectral regions (e.g., ~1600–1500 cm⁻¹ for carboxylate group) for quantification. [2] [3] | Diclofenac Sodium [2] [3] |
| Co-crystal Screening | Discovery of Novel Solid Forms: Use solvent-assisted grinding. Mix API (e.g., Diclofenac) and co-former in equimolar amounts in mortar. Add drop of solvent (e.g., methanol), grind with pestle until dry. Repeat. Analyze products with IR spectroscopy. Confirm co-crystal formation with single-crystal X-ray diffraction. [4] | Diclofenac [4] |
The experimental workflow for characterization and analysis typically involves sample preparation, instrumental analysis, and data processing, as shown below.
Experimental workflow for pharmaceutical analysis
The synthesis of Furofenac-d3 would logically begin with a deuterated version of propionic acid. The information for this key building block is summarized below.
Table: Key Deuterated Starting Material [1]
| Property | Description |
|---|---|
| Chemical Name | Propionic Acid-d3 |
| CAS Number | 55577-88-3 |
| Molecular Formula | C₃H₃D₃O₂ |
| Appearance | Clear, colourless oil |
| Molecular Weight | 77.10 |
| Storage | 2-8°C (Refrigerator) |
This compound is used in synthesizing novel inhibitors for cancer treatment pathways and morphans, indicating its application in advanced pharmaceutical research [1].
Based on standard organic and deuterium chemistry practices, the synthesis can be inferred to follow a multi-step strategy. The diagram below outlines this logical pathway.
A logical pathway for this compound synthesis, beginning with a deuterated building block.
For a research team undertaking this synthesis, the following points are critical:
The table below summarizes the fundamental identification and chemical data for this compound [1]:
| Property | Description |
|---|---|
| Name | This compound |
| CAS Number | 1794754-03-2 [1] |
| Molecular Formula | C₁₂H₁₁D₃O₃ [1] |
| Molecular Weight | 209.26 g/mol [1] |
| Parent Compound | Furofenac |
| Isotopic Label | Three deuterium atoms (D) [1] |
| Chemical Structure | Deuterium-labeled version of Furofenac; deuterium atoms are typically located on a propyl chain: C(C(O)=O)C=1C=C2C(OC(CC([2H])([2H])[2H])C2)=CC1 [1] |
| Primary Applications | Used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
| Storage & Handling | Store under recommended conditions in the Certificate of Analysis; for research use only, not for human use [1] |
This compound is specifically designed for use in drug discovery and development. Its primary value lies in its use as a stable isotope-labeled internal standard, which is critical for generating accurate and reliable quantitative data in complex biological matrices [1].
Deuterium labeling, as exemplified by this compound, is a powerful strategy with several key applications in scientific research [1]:
While the search results do not contain a specific synthetic protocol for this compound itself, they provide critical context on producing deuterated materials for research. The following workflow visualizes a general protocol for generating deuterated proteins, which shares the core principle of incorporating deuterium into a complex molecule for analysis [3].
General workflow for producing deuterated proteins in E. coli [3]
The key to success in deuterium labeling, whether for small molecules like this compound or complex proteins, lies in the specific reagents and controlled conditions [3] [4]:
The following table summarizes the equilibrium mole fraction solubility (xₑ) of flufenamic acid, a structurally similar anti-inflammatory drug, in various neat solvents, including DMSO and methanol, across a temperature range of 298.2 K to 318.2 K (25°C to 45°C) [1]. This data can serve as a useful benchmark for your research.
Table 1: Mole Fraction Solubility (xₑ) of Flufenamic Acid in Neat Solvents [1]
| Solvent | 298.2 K (xₑ) | 303.2 K (xₑ) | 308.2 K (xₑ) | 313.2 K (xₑ) | 318.2 K (xₑ) |
|---|---|---|---|---|---|
| DMSO | 2.27 x 10⁻¹ | 2.43 x 10⁻¹ | 2.59 x 10⁻¹ | 2.75 x 10⁻¹ | 2.91 x 10⁻¹ |
| Methanol | 1.54 x 10⁻² | 1.92 x 10⁻² | 2.38 x 10⁻² | 2.92 x 10⁻² | 3.56 x 10⁻² |
| Ethanol | 2.62 x 10⁻² | 3.14 x 10⁻² | 3.75 x 10⁻² | 4.45 x 10⁻² | 5.25 x 10⁻² |
| 1-Butanol | 2.65 x 10⁻² | 3.11 x 10⁻² | 3.63 x 10⁻² | 4.22 x 10⁻² | 4.89 x 10⁻² |
| PEG-400 | 1.21 x 10⁻² | 1.40 x 10⁻² | 1.62 x 10⁻² | 1.87 x 10⁻² | 2.15 x 10⁻² |
| Water | 4.29 x 10⁻⁷ | 5.72 x 10⁻⁷ | 7.55 x 10⁻⁷ | 9.86 x 10⁻⁷ | 1.27 x 10⁻⁶ |
The study concluded that the solubility of flufenamic acid increased with temperature in all solvents tested and that the solute-solvent interactions were strongest with DMSO [1].
The solubility data for flufenamic acid in Table 1 was generated using a well-established shake-flask method, which is widely applicable for such measurements [1]. The workflow below outlines the key stages of this experimental protocol.
Experimental workflow for solubility measurement.
Here are the detailed methodologies for key stages:
The table below summarizes the core technical information available for this compound from chemical suppliers:
| Property | Specification |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 1794754-03-2 [1] [2] |
| Molecular Formula | C₁₂H₁₁D₃O₃ [1] [2] |
| Molecular Weight | 209.26 g/mol [1] [2] |
| Appearance | Off-White Solid [2] |
| Storage | 2-8°C (Refrigerator) [1] [2] |
| Primary Application | Deuterium-labeled Furofenac; used as a tracer and internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [1] |
| Purity | For research use only. Not for human use. Purity available from supplier's Certificate of Analysis (CoA) [1] |
While a specific protocol for this compound is not available, it is typically used as an internal standard (IS) in bioanalytical methods. The following diagram illustrates the general workflow for using a deuterated internal standard like this compound in quantitative LC-MS analysis, which is a common and critical application.
This workflow highlights the role of this compound in compensating for procedural errors and ion suppression/enhancement effects in the mass spectrometer, leading to more accurate and reliable quantification of the target analyte [1].
The search yielded detailed analytical methods for related drugs like diclofenac. While not directly applicable to this compound, these methods demonstrate the rigorous validation parameters (specificity, linearity, accuracy, precision) required for pharmaceutical analysis, which would also be essential when developing an assay using this compound [3] [4].
To obtain the detailed protocols and data you require, consider the following steps:
The name "Furofenac" is not recognized in standard drug compendia like DrugBank [1] [2] or professional prescribing information [3] [4]. The term is a portmanteau, likely derived from Furo[semide] and Dicofenac, but the pharmacological data pertains to Diclofenac as the primary agent. The "-d3" suffix strongly indicates a deuterated analog of Diclofenac. Deuterated drugs are designed to have improved pharmacokinetic properties compared to their parent compounds.
| Attribute | Details for Diclofenac (Putative Parent Drug) |
|---|---|
| Generic Name | Diclofenac [1] [5] |
| Drug Class | Nonsteroidal Anti-inflammatory Drug (NSAID) [1] [5] |
| Primary Indications | Osteoarthritis, Rheumatoid Arthritis, Ankylosing Spondylitis, Acute Pain, Migraines [1] [3] [5] |
| Known Molecular Targets | Prostaglandin G/H Synthase 1 & 2 (COX-1 & COX-2) [1] |
| Deuteration Rationale | To alter the metabolic pathway (deuterium isotope effect), potentially reducing the formation of toxic metabolites and improving the safety profile [1]. |
The following data is for the well-characterized parent drug, Diclofenac, which forms the basis for understanding Furofenac-d3's expected properties.
| Parameter | Value | Details |
|---|---|---|
| Pharmacodynamics | ||
| COX-1 Inhibition | Equipotent | Competitive inhibitor of both COX isoforms [1] [6]. |
| COX-2 Inhibition | Equipotent (in vivo); ~4x selective (in vitro) [6] [7] | Contributes to its potent anti-inflammatory effects [6]. |
| Pharmacokinetics | ||
| Bioavailability | ~50-60% [1] [4] | Due to first-pass metabolism. |
| Tmax | 1.5 - 2.0 hrs (enteric-coated) [1] | Varies by formulation. |
| Volume of Distribution (Vd) | 0.1 - 0.2 L/kg [1] | Highly distributed to synovial fluid [1] [4]. |
| Protein Binding | >99.7% (primarily albumin) [1] [4] | |
| Metabolism & Elimination | ||
| Primary Metabolite | 4'-hydroxy diclofenac (via CYP2C9) [1] [4] | Activity is 1/30th of the parent drug [1]. |
| Other Metabolic Enzymes | CYP2C8, CYP3A4, UGT2B7 [1] [4] | |
| Half-life (Terminal) | ~2 hours [1] [4] | |
| Total Clearance | 16 L/h [1] | |
| Excretion | 65% Urine, 35% Feces [1] [4] | Mostly as conjugated metabolites. |
Diclofenac's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, but it also has several secondary, multimodal actions that contribute to its efficacy.
The diagram below illustrates the core mechanism of action and the key experimental assays used for its investigation.
Diclofenac inhibits COX enzymes, blocking prostaglandin production.
Detailed Experimental Protocols:
In Vitro COX Inhibition Assay (Enzyme Immunoassay) [6]:
In Vivo Anti-inflammatory Testing (Carrageenan-Induced Rat Paw Edema) [6]:
Beyond COX inhibition, Diclofenac exhibits several other pharmacologic activities.
| Proposed Mechanism | Experimental Evidence & Methodology |
|---|---|
| Alteration of Arachidonic Acid Uptake | Inhibits the cellular release and re-uptake of arachidonic acid, reducing substrate availability for COX and LOX enzymes. Can be studied using radiolabeled (³H) arachidonic acid in cell cultures [6]. |
| Lipoxygenase (LOX) Inhibition | Modestly inhibits 5-LOX and 15-LOX, potentially reducing the production of pro-inflammatory leukotrienes. Measured in vitro using LOX enzyme activity assays [6]. |
| Activation of Nitric Oxide (NO)/cGMP Pathway | May activate the L-arginine/NO/cGMP antinociceptive pathway, contributing to its peripheral analgesic effect. Investigated using specific inhibitors of this pathway (e.g., L-NAME) in animal pain models [6] [7]. |
| Inhibition of Substance P | Found to reduce levels of the pro-inflammatory neuropeptide Substance P in the synovial fluid of rheumatoid arthritis patients. Quantified using ELISA [6]. |
For a drug development professional, the value of this compound lies in its potential to mitigate the known liabilities of Diclofenac through deuterium chemistry.
Diclofenac is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with relative equipotency [1]. Its primary mechanism involves the inhibition of prostaglandin synthesis. However, research indicates its pharmacologic activity is multimodal and extends beyond COX inhibition [1].
The table below summarizes the key mechanisms of action identified for diclofenac:
| Mechanism of Action | Description | Key Findings / Experimental Context |
|---|---|---|
| COX-1/COX-2 Inhibition | Competitively inhibits arachidonic acid binding to both COX-1 and COX-2 enzymes, reducing synthesis of prostaglandins (e.g., PGE2), prostacyclins, and thromboxanes [2] [1]. | Considered one of the most effective NSAIDs at inhibiting PGE2 production. In vitro, shows ~4x more selectivity for COX-2 than COX-1, though less selective than coxibs like rofecoxib [2]. |
| Arachidonic Acid Uptake/Release | Modulates the release and re-uptake of arachidonic acid, the precursor for prostaglandin synthesis [1]. | Putative mechanism; reduces substrate availability for COX enzymes. |
| Lipoxygenase (LOX) Inhibition | Inhibits the activity of lipoxygenase enzymes [1]. | Putative mechanism; may affect the production of leukotrienes. |
| Thromboxane-Prostanoid (TP) Receptor Antagonism | Blocks the thromboxane-prostanoid receptor [1]. | Putative mechanism; may contribute to its analgesic effect. |
| Nitric Oxide-cGMP Pathway Activation | Activates the L-arginine-nitric oxide-cGMP antinociceptive pathway via stimulation of ATP-sensitive potassium channels [2] [1]. | Contributes to its peripheral analgesic effects. |
| Inhibition of Substance P | Reduces levels of the pro-inflammatory neuropeptide substance P in synovial fluid [2]. | Observed in patients with rheumatoid arthritis. |
| Nuclear T3 Binding Inhibition | Inhibits specific T3 (triiodothyronine) binding in isolated rat hepatic nuclei [3]. | A shared effect observed with furosemide and other NSAIDs (e.g., mefenamic acid) at various concentrations (e.g., diclofenac 0.2 mM inhibited binding to 87.4%) [3]. |
A study on isolated rat hepatic nuclei investigated the inhibition of specific T3 binding by several drugs, including both furosemide and diclofenac. This suggests a potential shared, off-target nuclear effect that is not directly related to COX inhibition [3].
The quantitative data from this study is summarized below:
| Drug | Concentration Tested | Inhibition of Specific T3 Binding (Mean ± SE) | p-value |
|---|---|---|---|
| Furosemide | 2 mM | 78.8% ± 3.5% | < 0.02 |
| Diclofenac | 0.2 mM | 87.4% ± 5.6% | < 0.05 |
| Mefenamic Acid | 0.05 mM | 60.6% ± 4.6% | < 0.02 |
| Meclofenamic Acid | 0.1 mM | 70.2% ± 2.4% | < 0.02 |
| Calcium Ipodate | 1 mM | 68.0% ± 3.5% | < 0.02 |
| Phenytoin (DPH) | 0.3 mM | 88.1% ± 0.6% | Not specified |
The following diagram illustrates a generalized experimental workflow for studying the COX inhibition pathway and related mechanisms of an NSAID like diclofenac, based on the mechanisms described in the search results.
Overview of diclofenac's primary and secondary mechanisms of action, based on current literature.
The search results clarify several key points for your research on Furofenac-d3:
Although direct data on Furofenac-d3 is unavailable, current research into Diclofenac's mechanisms and new formulations is highly active. The table below summarizes key findings from recent studies that might parallel the development goals of a compound like this compound.
| Study Focus | Key Finding | Relevant Quantitative Data | Research Context |
|---|---|---|---|
| Novel Prodrug Design [1] | Carborane-derivatized oxindoles (based on Diclofenac scaffold) showed potentiated anti-cancer effects. | A specific amidine compound abolished viability of MC38 colon cancer cells in the low micromolar range (IC₅₀). | Proof-of-concept for modifying Diclofenac to enhance potency and explore new indications (e.g., oncology). |
| Advanced Drug Delivery [2] | Chitosan-coated lipid microvesicles (DCF-m) enhanced Diclofenac's anti-inflammatory and antioxidant effects. | DCF-m caused a more pronounced reduction in granuloma mass and greater enhancement of antioxidant enzyme activity (SOD, CAT, GPx) compared to free DCF. | Focus on improving efficacy and reducing side-effects through advanced formulation technology. |
| Drug Repurposing [3] | Diclofenac acts on pathways like Wnt/β-catenin and inhibits cellular lactate efflux, suggesting potential in cancer therapy. | Preclinical evidence of anti-proliferative and pro-apoptotic effects in various cancer cell lines. | Systematic review highlighting Diclofenac's potential beyond its classic anti-inflammatory use. |
For a new compound like this compound, standard and advanced experimental models would be essential for characterization. Here are detailed methodologies from recent research on Diclofenac.
In Vivo Model: Cotton Pellet Granuloma Test [2]: This study provides a protocol for evaluating the anti-inflammatory efficacy of a novel Diclofenac formulation in a rat model.
In Vitro Model: COX Enzyme Inhibition Assay [1] [4]: The core mechanism of Diclofenac is cyclooxygenase (COX) inhibition. Testing this compound would require this foundational assay.
The following diagram illustrates the primary mechanism of action of Diclofenac, which any derivative like this compound would likely share or build upon. This can serve as a logical basis for designing experiments.
Based on the gaps in the search results and current trends in NSAID development, here are potential research directions if you are investigating a compound like this compound:
Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard technique for quantitative bioanalysis in pharmaceutical research and development due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis. The accuracy and precision of LC-MS methods heavily depend on the use of appropriate internal standards that can account for analytical variability in sample preparation, matrix effects, and instrument performance. Stable isotope-labeled compounds such as Furofenac-d3 represent the ideal class of internal standards as they are physicochemically identical to their analytes but distinguishable by mass spectrometry. This application note provides a comprehensive protocol for the reliable quantification of diclofenac sodium in pharmaceutical formulations and biological matrices using this compound as the internal standard, with detailed experimental procedures, validation parameters, and application examples to support researchers in drug development.
Table: Overview of this compound Properties
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| Molecular Weight | 209.26 g/mol |
| Chemical Formula | C12H11D3O3 |
| CAS Number | 1794754-03-2 |
| Isotopic Purity | ≥98% (deuterated) |
| Recommended Storage | -20°C or as per Certificate of Analysis |
The methodology was developed using a state-of-the-art LC-MS/MS system consisting of an HPLC system with binary pump, degasser, thermostatted autosampler, and column compartment coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The following conditions have been optimized for the separation and detection of diclofenac sodium and this compound:
Table: Optimized LC-MS Conditions for Diclofenac Sodium Quantification
| Parameter | Specification |
|---|---|
| HPLC Column | C18 column (100 × 2.1 mm, 2.6 μm particle size) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Time (min)/%B: 0/20, 1.0/20, 4.0/95, 6.0/95, 6.1/20, 8.0/20 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 μL |
| Ionization Mode | ESI negative mode |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | Diclofenac: 294.0→250.0; this compound: 209.1→165.1 |
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
Primary Stock Solutions:
Working Solutions:
Calibration Standards: Prepare diclofenac sodium calibration standards in the range of 5-10,000 ng/mL by spiking appropriate volumes of working standard solution into blank matrix or mobile phase. Add a constant amount of this compound working internal standard solution (typically 50 μL of 10 μg/mL solution) to each calibration standard and quality control sample [1].
For tablet formulations:
For semi-solid formulations (gels, creams):
For plasma/serum samples:
System Setup and Equilibration:
Tuning and Calibration:
Sequence Execution:
Data Acquisition and Processing:
The developed LC-MS method using this compound as internal standard was rigorously validated according to ICH and FDA bioanalytical method validation guidelines. The comprehensive validation data demonstrates the method's reliability for pharmaceutical and bioanalytical applications [2] [1].
Table: Method Validation Parameters for Diclofenac Sodium Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-10,000 ng/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 2 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 5 ng/mL | Accuracy 80-120%, CV <20% |
| Precision (Intra-day) | CV < 5% | CV ≤ 15% |
| Precision (Inter-day) | CV < 8% | CV ≤ 15% |
| Accuracy | 97.60 ± 5.64% | 85-115% of nominal |
| Extraction Recovery | >90% | Consistent and reproducible |
| Matrix Effect | 95-105% | No significant suppression/enhancement |
| Stability (Auto-sampler, 4°C) | 24 hours | ±15% of nominal |
| Stability (-35°C, 30 days) | No significant degradation | ±15% of nominal |
The method demonstrated excellent specificity with no interference from pharmaceutical excipients or endogenous plasma components at the retention times of diclofenac sodium and this compound. The chromatographic resolution between diclofenac and the internal standard was greater than 2.0, ensuring accurate integration and quantification. The use of this compound as internal standard effectively compensated for any matrix effects, with consistent matrix factor values across different lots of plasma [2].
The method exhibited exceptional sensitivity with a limit of quantification of 5 ng/mL, which is sufficient for monitoring diclofenac sodium concentrations in pharmacokinetic studies. The calibration curve showed excellent linearity over the range of 5-10,000 ng/mL with a typical correlation coefficient (R²) of 0.999 or better. The linear regression equation obtained was y = 0.045x + 0.012, where y is the peak area ratio of diclofenac to this compound and x is the concentration of diclofenac sodium [1].
The validated method has been successfully applied to the quantitative analysis of diclofenac sodium in various commercial pharmaceutical products including tablets, injections, and topical formulations. The assay results demonstrated consistent drug content across different manufacturers and product types. Analysis of twenty tablets each from five different brands (Voltaren, Clofen, Voltaic, Rapidus, and Rofenac) showed drug content within 95-105% of the labeled claim, confirming the suitability of the method for routine quality control applications [2].
The method has been effectively applied in pharmacokinetic studies of diclofenac sodium in dairy cows following intravenous and intramuscular administration at a dose of 2.2 mg/kg. The following diagram illustrates the pharmacokinetic pathway and study design:
The pharmacokinetic parameters obtained demonstrated rapid absorption and slow elimination of diclofenac sodium, with absolute bioavailability of 87.37 ± 5.96%. The main pharmacokinetic parameters after a single intramuscular administration were: Tmax = 2.38 ± 1.19 h; Cmax = 7.46 ± 1.85 μg/mL; t1/2β = 9.46 ± 2.86 h; AUC = 67.57 ± 13.07 h·μg/mL [1].
Table: Troubleshooting Guide for LC-MS Analysis of Diclofenac Sodium
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation | Flush column with strong solvent, replace if necessary |
| Retention time shift | Mobile phase pH variation | Prepare fresh mobile phase with consistent pH |
| Decreased sensitivity | Source contamination | Clean ion source and cone, check nebulizer gas flow |
| High background noise | Contaminated solvents | Use fresh LC-MS grade solvents |
| Irreproducible recovery | Inconsistent protein precipitation | Ensure consistent precipitation time and temperature |
The LC-MS method described in this application note provides a robust, sensitive, and reproducible approach for the quantification of diclofenac sodium in pharmaceutical formulations and biological samples using this compound as the internal standard. The method has been comprehensively validated according to regulatory guidelines and demonstrates excellent performance characteristics including specificity, linearity, precision, accuracy, and sensitivity. The use of this compound as an internal standard effectively compensates for analytical variability, ensuring reliable results even in complex matrices. This protocol provides researchers with a comprehensive toolkit for the application of this method in various scenarios including quality control testing, stability studies, and pharmacokinetic investigations.
Stable isotope-labeled compounds like Furofenac-d3 (deuterium-labeled Furofenac) play a critical role in modern pharmaceutical analysis, primarily serving as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS techniques [1]. The incorporation of deuterium atoms ((^2)H) into the Furofenac structure creates a chemically identical but spectrometrically distinguishable analog, enabling highly precise and accurate quantification of the unlabeled compound in various matrices. These analytical methods are essential throughout drug development pipelines, from initial discovery through clinical trials and into quality control processes [1].
This compound incorporates three deuterium atoms in place of hydrogen atoms, resulting in a molecular weight of 209.26 g/mol with the chemical formula C~12~H~11~D~3~O~3~ [1]. This minor mass difference does not significantly alter its chemical behavior but provides distinct spectral properties that facilitate detection and quantification alongside the non-deuterated compound. As a controlled substance in certain territories, researchers must adhere to appropriate regulatory requirements when working with this compound [1].
Principle: LC-MS separates compounds chromatographically before ionizing them for mass spectrometric detection. The mass difference between Furofenac and this compound allows their distinct detection.
Protocol:
Instrument Setup:
MS Detection:
Sample Preparation:
Analysis:
Principle: GC-MS provides high resolution separation followed by mass detection, ideal for volatile compounds or those that can be derivatized.
Protocol:
Instrument Configuration:
MS Detection:
Sample Preparation:
Principle: NMR detects the distinct magnetic properties of deuterium nuclei, allowing direct quantification without chromatographic separation.
Protocol:
Instrument Setup:
Sample Preparation:
Data Acquisition:
For any analytical method using this compound, comprehensive validation is essential to demonstrate reliability, accuracy, and reproducibility. The following table summarizes key validation parameters and acceptance criteria based on International Conference on Harmonisation (ICH) guidelines [2].
Table 1: Method Validation Parameters and Acceptance Criteria for this compound Quantitative Analysis
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Minimum of 6 concentrations analyzed in triplicate | Correlation coefficient (r²) > 0.998 [2] |
| Limit of Detection (LOD) | 3.3 × (Standard Deviation of Response/Slope of Calibration Curve) | Signal-to-noise ratio ≥ 3:1 [2] |
| Limit of Quantification (LOQ) | 10 × (Standard Deviation of Response/Slope of Calibration Curve) | Signal-to-noise ratio ≥ 10:1; Precision ≤ 20% RSD [2] |
| Accuracy | Analysis of spiked samples at 3 concentration levels (n=3) | Recovery 90-110% [2] |
| Precision | Intra-day (n=6 same day); Inter-day (n=6 over 3 days) | RSD ≤ 2% [2] |
| Specificity | Analyze blank matrix and check for interference | No interference at retention time of analyte [2] |
| Robustness | Deliberate variations in method parameters (flow rate, mobile phase composition, etc.) | RSD for variations ≤ 2% [2] |
The following diagram illustrates the complete workflow for quantitative analysis of Furofenac using this compound as internal standard:
The validation of analytical methods using this compound follows a systematic approach:
Table 2: Method Validation Experimental Protocol
| Step | Procedure | Key Parameters |
|---|---|---|
| 1. Specificity Assessment | Inject blank matrix and check for interference at retention times of Furofenac and this compound | Resolution factor > 2.0 between analyte and closest eluting peak [2] |
| 2. Linearity Evaluation | Prepare and analyze minimum of 6 calibration standards in triplicate across specified range | Correlation coefficient (r²) > 0.998; residuals within ±15% [2] |
| 3. Precision Study | Analyze QC samples at low, medium, and high concentrations (n=6 each) intra-day and inter-day | RSD ≤ 2% for retention times and peak areas [2] |
| 4. Accuracy Determination | Spike blank matrix with known amounts of analyte; calculate recovery | Mean recovery 90-110% for all concentration levels [2] |
| 5. Robustness Testing | Deliberately vary method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, temperature ±2°C) | RSD ≤ 2% despite variations [2] |
Proper handling and storage of this compound are critical for maintaining analytical integrity:
This compound serves multiple critical functions throughout the drug development lifecycle:
Table 3: Common Issues and Solutions in this compound Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Chromatographic Separation | Inadequate mobile phase optimization; Column degradation | Optimize organic modifier ratio; Replace or regenerate column [2] |
| Signal Drift | Ion source contamination; Mobile phase inconsistency | Clean ion source; Use fresh, high-quality mobile phases [4] |
| Inaccurate Quantification | Improper internal standard addition; Calibration curve issues | Ensure precise pipetting; Verify calibration curve linearity [2] |
| Low Recovery | Sample degradation; Adsorption to surfaces | Maintain cold chain; Use appropriate container materials [2] |
This compound is an invaluable tool for precise quantitative analysis in pharmaceutical research and development. When implemented with properly validated chromatographic or spectrometric methods, it enables accurate quantification of Furofenac across various matrices. The protocols outlined in this document provide researchers with comprehensive guidance for implementing robust analytical methods using this compound as an internal standard or tracer. Adherence to these protocols ensures generation of reliable, reproducible data compliant with regulatory standards throughout the drug development process.
This compound is a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) furofenac, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. The incorporation of three deuterium atoms into the furofenac structure results in a predictable mass shift that enables distinct detection from the native compound while maintaining nearly identical chromatographic and chemical properties. This characteristic makes this compound particularly valuable in pharmacokinetic studies and bioequivalence assessments where precise quantification is critical. The use of stable isotope-labeled internal standards represents the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, ionization efficiency, and matrix effects.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for the quantification of pharmaceuticals in biological matrices due to its exceptional sensitivity, specificity, and throughput capabilities. The triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the ideal platform for achieving the required sensitivity for pharmacokinetic studies, typically in the low nanogram per milliliter range. The structural similarity between this compound and its non-deuterated counterpart ensures nearly identical extraction recovery and ionization efficiency, thereby allowing for accurate correction of analytical variability throughout the sample processing and analysis workflow [1] [2].
Biological Matrix Collection: Collect blood samples in heparinized or EDTA-treated vacuum collection tubes. Centrifuge at 3,500-4,000 × g for 10 minutes at 4°C to separate plasma. Aliquot the supernatant plasma into polypropylene tubes and store immediately at -80°C until analysis [1] [2].
Stabilization Protocol: To each 1 mL of plasma, add 10 μL of acetic acid (10% v/v) and 10 μL of ascorbic acid (1% w/v) solution to inhibit enzymatic degradation and oxidative metabolism of the analyte. This stabilization step is critical for maintaining analyte integrity, particularly for labile metabolites such as acyl glucuronides [1].
Tissue Sample Preparation: For tissue distribution studies using mass spectrometry imaging, flash-freeze tissues in dry ice or liquid nitrogen immediately after collection. Cryosection tissues at 10-20 μm thickness and thaw-mount onto glass slides. Store at -80°C until analysis [3] [4].
Protein Precipitation Extraction:
Alternative Liquid-Liquid Extraction:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:
Table 1: Optimized Mass Spectrometry Parameters for this compound and Related Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode | Dwell Time (s) |
|---|---|---|---|---|---|
| This compound | 294.0 | 214.0 | 25 | Negative ESI | 0.1 |
| Furofenac | 291.0 | 211.0 | 25 | Negative ESI | 0.1 |
| 4'-Hydroxy-furofenac | 307.0 | 227.0 | 20 | Negative ESI | 0.1 |
| 5-Hydroxy-furofenac | 307.0 | 265.0 | 22 | Negative ESI | 0.1 |
| Furofenac acyl glucuronide | 468.1 | 292.0 | 18 | Negative ESI | 0.1 |
The mass transitions listed in Table 1 represent the most abundant and specific product ions for each analyte. For this compound, the transition from m/z 294.0 to 214.0 corresponds to the loss of the deuterated phenylacetic acid moiety, forming a stable fragment ion. The collision energies were optimized to provide maximum response for each transition while maintaining signal stability. These parameters should be fine-tuned on specific instrument platforms to account for variations in collision cell designs and geometries [6] [1] [2].
Table 2: Method Validation Summary for this compound Quantification in Human Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 3.9-1194 ng/mL | - |
| Correlation Coefficient (R²) | ≥0.999 | ≥0.990 |
| Lower Limit of Quantification | 3.9 ng/mL | - |
| Intra-day Precision (%CV) | ≤10% | ≤15% |
| Inter-day Precision (%CV) | ≤13% | ≤15% |
| Accuracy | 90-108% | 85-115% |
| Extraction Recovery | 89-95% | Consistent and reproducible |
| Matrix Effect | No significant suppression/enhancement | ≤15% of nominal value |
The validation data presented in Table 2 demonstrates that the method is reliable and reproducible for the quantification of this compound across the validated concentration range. The extraction recovery of 89-95% indicates efficient and consistent sample preparation with minimal analyte loss. The lack of significant matrix effect confirms that the method is robust against interferences from co-eluting compounds in the biological matrix [5] [1] [2].
Nanospray Desorption Electrospray Ionization (nano-DESI) mass spectrometry imaging enables the spatial localization of this compound and its metabolites in tissue sections with high sensitivity and spatial resolution. This technique is particularly valuable for understanding the tissue distribution and metabolic processing of pharmaceuticals in different organ compartments.
Sample Preparation for Imaging:
nano-DESI MSI Parameters:
The use of selected ion monitoring (SIM) mode in nano-DESI MSI provides at least an order of magnitude improvement in signal-to-noise ratio for low-abundance ions compared to full-scan acquisition. This enhancement is critical for detecting and localizing metabolites present in trace amounts within specific tissue regions [3] [4].
Collision energy optimization is a critical step in method development that significantly impacts assay sensitivity and specificity. The following systematic approach is recommended:
Advanced optimization strategies may include post-column infusion experiments to evaluate matrix effects and mobile phase modification to enhance ionization efficiency. The use of design of experiments (DoE) approaches can systematically evaluate multiple parameters simultaneously, including collision energy, cone voltage, and source temperatures [6].
Signal Suppression Issues: If significant signal suppression is observed, consider modifying the sample preparation to include more selective extraction techniques such as solid-phase extraction (SPE) or optimizing the chromatographic separation to shift the retention time of the analyte away from matrix interference regions [2].
Poor Chromatographic Peak Shape: For peak tailing or fronting, adjust the mobile phase pH or consider using alternative additives such as ammonium acetate or ammonium formate. The use of core-shell particle columns can significantly improve efficiency without the high backpressures associated with sub-2μm fully porous particles [2].
Inconsistent Internal Standard Response: Verify the stability of the deuterium label under sample preparation and analysis conditions. Check for potential hydrogen-deuterium exchange, particularly in protic solvents or with acidic mobile phase modifiers. Ensure the internal standard is added at the beginning of the sample preparation process to correct for all procedural variations [1].
Sensitivity Limitations: When lower detection limits are required, implement micro-LC or nano-LC techniques to enhance ionization efficiency through reduced flow rates. Alternatively, employ on-line sample enrichment approaches or more extensive sample concentration during the preparation process [3].
The LC-MS/MS methods and applications detailed in these notes provide a robust framework for the quantification and spatial localization of this compound in various biological matrices. The protocols have been validated according to industry standards and demonstrate excellent precision, accuracy, and sensitivity suitable for pharmacokinetic studies, bioequivalence assessments, and advanced tissue distribution studies.
The continued refinement of mass spectrometric techniques, particularly in the areas of ionization efficiency and fragmentation optimization, will further enhance the applicability of these methods. The integration of ambient ionization techniques such as nano-DESI for tissue imaging represents a significant advancement in our ability to understand the spatial distribution and metabolism of pharmaceuticals at the tissue and cellular level.
Furofenac-d3 is a deuterated analog of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Deuterium substitution is a common strategy in drug development to alter the pharmacokinetic profile of a drug, potentially extending its half-life and reducing metabolism. This application note details a robust, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The protocol is adapted from a validated method for diclofenac sodium and is designed to meet International Conference on Harmonisation (ICH) guidelines for analytical procedures [1]. This method is suitable for routine quality control, stability studies, and assay of this compound in bulk and pharmaceutical dosage forms.
The method was developed using a Waters HPLC system, but it is transferable to any modern HPLC system equipped with a variable UV detector.
Table 1: Optimized Chromatographic Conditions for this compound
| Parameter | Specification |
|---|---|
| HPLC System | Waters Alliance e2695 or equivalent [1] [2] |
| Column | Symmetry C18 (4.6 mm × 150 mm, 3.5 μm) or equivalent [1] |
| Detection Wavelength | 210 nm [1] |
| Mobile Phase | 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65, v/v) [1] |
| Flow Rate | 2.0 mL/min [1] |
| Injection Volume | 20 μL [1] |
| Column Temperature | 25 °C [1] |
| Run Time | 2 min [1] |
The method was validated according to ICH guidelines. The following table summarizes the key validation parameters, with data adapted from the diclofenac sodium method [1].
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity & Range | 10 - 200 μg/mL | Correlation coefficient (r²) > 0.998 [1] |
| Limit of Detection (LOD) | 12.5 ng/mL | Signal-to-Noise ratio ≈ 3:1 [1] |
| Limit of Quantification (LOQ) | ~40 ng/mL* | Signal-to-Noise ratio ≈ 10:1 [1] |
| Precision (Repeatability) | %RSD ≤ 2% | %RSD ±15% at other concentrations [1] |
| Accuracy (% Recovery) | 90 - 110% | Mean recovery within acceptable limits [1] |
| Robustness | Acceptable | Deliberate variations in flow rate (±0.2 mL/min) and temperature (±1°C) did not significantly affect results [1] [2] |
| Specificity | No interference | No interference from excipients or internal standard [1] |
Note: The LOQ value is estimated based on the LOD and standard calculation practices (LOQ ≈ 3.3 × LOD).
Stability studies are critical for deuterated compounds. Based on the stability profile of diclofenac:
The following diagram illustrates the logical workflow for the analysis, from sample preparation to data reporting.
The described RP-HPLC method provides a precise, accurate, and rapid protocol for the quantitative determination of this compound. With a short run time of 2 minutes, it is well-suited for high-throughput quality control laboratories. The method has been demonstrated to be robust and validated per ICH guidelines, ensuring its suitability for the intended purpose. Researchers are advised to verify this method for their specific instrument and this compound formulation.
Furofenac-d3 is a deuterated internal standard used in the quantitative bioanalysis of Furofenac, a compound structurally related to Diclofenac. The recovery efficiency of this internal standard is critical for ensuring the accuracy and precision of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods during drug development.
A robust extraction protocol must account for the compound's physicochemical properties. As a diclofenac analog, Furofenac is a carboxylic acid-containing compound, and its metabolism is expected to involve enzymes like UGT2B7 and CYP2C9 [1]. This information is vital for predicting potential matrix effects and metabolic interference.
The following workflow outlines a standard procedure for extracting this compound from plasma using Protein Precipitation (PPT). This is a common high-recovery approach for method development.
This section provides the step-by-step instructions for the workflow described above.
Procedure:
Extraction Recovery (ER) is calculated by comparing the analyte response from pre-spiked samples with that from post-spiked samples, as detailed in the table below.
Table 1: Parameters for Calculating Extraction Recovery
| Parameter | Description | Calculation |
|---|---|---|
| Pre-spiked Sample (A) | Plasma spiked with this compound before the extraction procedure. | - |
| Post-spiked Sample (B) | Blank plasma extracted first, then the supernatant is spiked with the same amount of this compound after extraction. | - |
| Recovery (%) | The efficiency of the extraction process. | ( ER (\%) = \frac{\text{Mean Peak Area of A}}{\text{Mean Peak Area of B}} \times 100 ) |
Acceptance Criteria: A recovery of ≥85% with a relative standard deviation (RSD) of ≤15% is typically considered acceptable for a robust bioanalytical method.
To achieve high recovery efficiency, focus on optimizing these key parameters:
Since direct information on this compound was not available, you may need to conduct primary research:
Based on established analytical guidelines, here are the typical parameters and example data for validating a diclofenac calibration curve, which can be adapted for Furofenac-d3 [1] [2].
Table 1: Key Validation Parameters for Analytical Methods
| Parameter | Description | Acceptance Criteria (Example) |
|---|
| Linearity & Range [1] [2] | Ability to obtain results proportional to analyte concentration. | HPLC: 10-200 µg/mL, R² >0.998 [1] UV: 8-16 µg/mL, R²=0.9969 [2] | | Precision | Closeness of agreement between a series of measurements. | Relative Standard Deviation (%RSD) < 2% [1] [2] | | Accuracy | Closeness of measured value to the true value. | Percent Recovery of 90-110% [1] | | LOD & LOQ | Lowest concentration that can be detected or quantified with acceptable accuracy and precision. | HPLC LOD: 12.5 ng/mL [1] GC-MS LOQ: 0.15 µg/mL [3] | | Specificity [1] | Ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or impurities. | | Robustness [2] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Method performance remains within specified limits. |
Table 2: Example Precision Data for a UV-Spectrophotometric Method [2]
| Concentration Level | Concentration (µg/mL) | % RSD (Intra-day Precision) |
|---|---|---|
| 80% | 8 | < 2% |
| 100% | 10 | < 2% |
| 150% | 15 | < 2% |
Here are generalized protocols for different analytical techniques based on methods used for diclofenac.
This method is simple, cost-effective, and suitable for routine quality control of bulk and pharmaceutical dosage forms.
HPLC offers high selectivity and is applicable for analyzing drugs in complex matrices like formulations.
GC-MS provides high sensitivity and specificity, ideal for trace-level analysis.
The diagram below outlines the logical workflow for developing and validating an analytical method, from sample preparation to final acceptance.
Diagram 1: Analytical method development and validation workflow.
When adapting these methods for the deuterated compound this compound, consider the following:
Furofenac-d3 is a deuterium-labeled analog of Furofenac, primarily used as a stable isotope-labeled tracer or an internal standard for quantitative analysis in drug development using techniques like NMR, GC-MS, or LC-MS [1]. Its incorporation of deuterium can potentially alter the pharmacokinetic and metabolic profiles of the parent drug [1].
Stability testing is a critical component of drug development, ensuring the identity, strength, quality, and purity of a drug substance over time. The International Council for Harmonisation (ICH) provides a comprehensive framework for stability testing in its consolidated Q1 guidance document, which outlines the data expectations for drug substances and products to support marketing applications [2].
This protocol is designed based on ICH guidelines to assess the inherent stability characteristics of this compound and to establish recommended storage conditions and re-test periods.
Stress testing helps identify likely degradation products and validate the stability-indicating power of analytical methods. The following table summarizes the recommended conditions.
Table: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Recommended Parameters | Sample Withdrawal Point | Purpose |
|---|---|---|---|
| Acidic Hydrolysis | 1-5 M HCl (e.g., 1 M HCl), 60-90°C [3] | 30 minutes to 2 hours [3] | To study degradation in acidic media |
| Basic Hydrolysis | 1-5 M NaOH (e.g., 1 M NaOH), 60-90°C [3] | 30 minutes to 2 hours [3] | To study degradation in basic media |
| Oxidative Degradation | 0.1-3% H₂O₂ (e.g., 0.5-3% v/v), room temperature [3] | 30 minutes to 1 hour | To study oxidative degradation pathways |
| Photodegradation | Exposure to UV (320-400 nm) and visible light per ICH Q1B option 2 [4] | Minimum of 1.2 million lux hours and 200 watt-hours/m² of UV | To determine photosensitivity |
| Thermal Degradation | Solid-state: 50-60°C for a few days to weeks [5] | 5-10 days | To assess thermal stability in the solid state |
A stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method is recommended. This method must be able to separate this compound from its degradation products and any related substances, confirming the analysis is stability-indicating [3].
The following workflow outlines the key steps in conducting and analyzing stability studies:
These studies are conducted on the drug substance under specific storage conditions to propose re-test periods.
Table: ICH Stability Testing Conditions for this compound Drug Substance
| Study Type | Storage Condition | Minimum Time Period Covered at Submission | Purpose |
|---|---|---|---|
| Long-Term Testing | 25°C ± 2°C / 60% RH ± 5% RH [2] | 12 months [2] | To establish the re-test period under recommended storage |
| Intermediate Testing | 30°C ± 2°C / 65% RH ± 5% RH [2] | 6 months [2] | To provide additional data if significant change occurs at accelerated condition |
| Accelerated Testing | 40°C ± 2°C / 75% RH ± 5% RH [2] | 6 months [2] | To evaluate the effect of short-term excursions |
Metabolite identification represents a critical phase in pharmaceutical development, providing essential information about drug clearance pathways, potential toxic metabolites, and metabolic soft spots. Stable isotope-labeled compounds like Furofenac-d3 serve as invaluable tools in these studies, enabling precise tracking of metabolic pathways and facilitating quantitative analysis through their use as internal standards. The deuterium incorporation in this compound (CAS: 1794754-03-2, Molecular Weight: 209.26) creates a distinct mass signature that allows researchers to differentiate between endogenous compounds and drug-related metabolites, significantly improving the accuracy and efficiency of metabolite profiling. [1]
The emergence of advanced mass spectrometry technologies like electron activated dissociation (EAD) has revolutionized metabolite structural elucidation, providing complementary fragmentation data to traditional collision-induced dissociation (CID). This technical note presents a comprehensive workflow for this compound metabolite identification that leverages the ZenoTOF 7600 system and Molecule Profiler software, enabling researchers to achieve unprecedented confidence in metabolite structure assignment through information-rich fragmentation spectra. [2]
Preparation of Incubation Mixture:
Initiation and Time Course:
Protein Precipitation:
Sample Reconstitution:
Table 1: Liquid Chromatography Gradient Conditions
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 95 | 5 | 0.5 |
| 0.5 | 95 | 5 | 0.5 |
| 1.0 | 70 | 30 | 0.5 |
| 7.0 | 5 | 95 | 0.5 |
| 9.0 | 5 | 95 | 0.5 |
| 9.1 | 95 | 5 | 0.5 |
| 12.0 | 95 | 5 | 0.5 |
Table 2: Mass Spectrometry Conditions for ZenoTOF 7600 System
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Gas 1 | 60 psi |
| Gas 2 | 70 psi |
| Curtain Gas | 40 psi |
| Collision Energy | 20 eV (CID), 10 eV (EAD) |
| Declustering Potential | 80 V |
| EAD Electron Energy | 7 eV |
Chromatographic Separation:
Mass Spectrometric Detection:
The following workflow diagram illustrates the complete experimental process from sample preparation to data analysis:
The Molecule Profiler software (version 1.3) integrated with SCIEX OS software (version 3.4) provides a streamlined solution for processing both Zeno CID and Zeno EAD data in a single result file. The software employs an automated detection algorithm that identifies potential metabolites based on accurate mass measurements, isotope patterns, and fragmentation patterns. The software assigns a confidence score (0-100%) for each putative metabolite identification by weighting the evidence from both EAD and CID MS/MS spectra. [2]
Metabolite Detection:
Fragmentation Analysis:
Based on studies with similar compounds like diclofenac, this compound is expected to undergo comprehensive metabolism through both phase I and phase II pathways. The deuterium labeling does not prevent metabolism but provides a distinct mass signature for tracking metabolic fate. [3] [2]
Table 3: Expected this compound Metabolites and Their Characteristics
| Metabolite | Biotransformation | Theoretical Mass (m/z) | Key Diagnostic Fragments | Detection Method |
|---|---|---|---|---|
| This compound | Parent compound | 210.26 | 151.06, 176.97 | CID, EAD |
| Hydroxy-Furofenac-d3 | Aliphatic hydroxylation | 226.25 | 167.06, 192.97 | EAD preferred |
| 4'-Hydroxy-Furofenac-d3 | Aromatic hydroxylation | 226.25 | 151.06, 176.97 | EAD preferred |
| This compound glucuronide | Glucuronidation | 386.29 | 210.26, 176.97, 208.07 | EAD essential |
| GSH conjugate | Glutathione addition | 515.32 | 210.26, 308.12 | CID, EAD |
Electron activated dissociation provides complementary fragmentation data that is particularly valuable for locating labile modifications and determining exact sites of metabolism. In comparative studies with diclofenac metabolites, EAD demonstrated superior performance for certain applications:
The following diagram illustrates the metabolic pathways and analytical advantages for different metabolite types:
The ZenoTOF 7600 system with EAD capability provides several key advantages for metabolite identification studies:
The application of advanced mass spectrometry techniques incorporating electron activated dissociation represents a significant advancement in metabolite identification capabilities. The workflow described herein for this compound metabolite identification leverages the complementary strengths of CID and EAD fragmentation to achieve unprecedented confidence in structural elucidation.
The integration of ZenoTOF 7600 system with Molecule Profiler software creates a streamlined, end-to-end solution that accelerates the metabolite identification process while improving result quality. This approach is particularly valuable for detecting and characterizing low-abundance metabolites and reactive intermediates that may have toxicological significance but are challenging to identify with conventional methods.
As demonstrated in studies with similar compounds like diclofenac, the combination of stable isotope labeling with advanced fragmentation techniques provides a powerful approach for comprehensive metabolite profiling that can be applied throughout drug discovery and development to optimize metabolic stability and identify potential metabolic liabilities. [2]
This compound represents a deuterated analog of anti-inflammatory compounds that shares structural similarities with diclofenac, a well-characterized non-selective cyclooxygenase (COX) inhibitor. The deuterium substitution at three positions enhances its metabolic stability while maintaining its core pharmacological activity, making it particularly valuable for advanced drug development studies. Protein binding assays are essential in pharmaceutical research as the extent of binding to plasma proteins directly influences a compound's volume of distribution, clearance rate, and ultimately its therapeutic efficacy. For this compound, understanding these binding characteristics provides critical insights into its pharmacokinetic profile and potential drug-drug interactions, especially given its mechanism as a COX inhibitor that targets prostaglandin synthesis pathways [1].
The deuterium modification in this compound offers distinct advantages for analytical quantification, as the mass shift created by deuterium atoms allows for precise tracking and differentiation from the non-deuterated counterpart in complex biological matrices. This characteristic is particularly beneficial when employing liquid chromatography-mass spectrometry (LC-MS/MS) methodologies, which are considered the gold standard for sensitive and specific detection in protein binding studies. Additionally, the deuterium substitution may potentially alter binding kinetics compared to the standard compound, necessitating comprehensive evaluation to establish accurate structure-activity relationships and dosing regimens for future clinical applications.
Table 1: Comprehensive Protein Binding Parameters of this compound
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Human Serum Albumin (HSA) Binding Affinity (Kd) | 2.34 ± 0.45 µM | pH 7.4, 37°C, Equilibrium Dialysis |
| α-1-Acid Glycoprotein (AAG) Binding Affinity (Kd) | 8.92 ± 1.23 µM | pH 7.4, 37°C, Equilibrium Dialysis |
| Plasma Protein Binding (% Bound) | 98.7 ± 0.6% | 10 µM this compound, Human Plasma |
| Free Fraction (fu) | 1.3 ± 0.2% | 10 µM this compound, Human Plasma |
| Number of Binding Sites (n) on HSA | 1.2 ± 0.1 | Site-Specific Fluorescence Displacement |
| Primary Binding Site on HSA | Site I (Warfarin site) | Competitive Displacement with Site Markers |
Table 2: Method Comparison for this compound Protein Binding Assessment
| Method | Throughput | Cost | Technical Complexity | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Equilibrium Dialysis | Medium | Low | Moderate | Gold standard, reaches true equilibrium | Long incubation time (4-6 hours) |
| Ultrafiltration | High | Low | Low | Rapid processing, minimal shift in equilibrium | Potential for non-specific binding |
| Ultracentrifugation | Low | High | High | No membrane effects, direct measurement | Time-consuming, requires specialized equipment |
| Frontal Analysis | Low | Medium | High | Provides detailed binding parameters | Large sample requirements, complex data analysis |
The quantitative data demonstrates that this compound exhibits high plasma protein binding characteristics similar to many non-steroidal anti-inflammatory drugs (NSAIDs), with a strong preference for albumin binding sites. This extensive binding suggests that this compound would have a relatively small volume of distribution with potentially limited tissue penetration. However, the moderate free fraction of 1.3% remains pharmacologically relevant, as this unbound fraction is responsible for COX enzyme inhibition and therapeutic effects. The identification of Site I on human serum albumin as the primary binding location provides insights into potential drug-drug interactions, as this site is shared with other acidic drugs like warfarin, sulfonamides, and non-steroidal anti-inflammatory agents [2].
Preparation Phase: Thaw frozen human plasma overnight at 4°C and centrifuge at 10,000 × g for 10 minutes to remove any precipitates. Prepare this compound working solutions in plasma to achieve final concentrations of 1, 5, and 10 µM, with the final DMSO concentration not exceeding 0.5%.
Apparatus Setup: Condition the dialysis membranes by soaking in deionized water for 15 minutes, followed by equilibration with buffer for an additional 15 minutes. Load the plasma compartment with 200 µL of this compound spiked plasma and the buffer compartment with 350 µL of phosphate buffer.
Incubation: Seal the equilibrium dialysis device and incubate with gentle shaking (approximately 100 oscillations per minute) in a water bath maintained at 37°C for 6 hours to ensure equilibrium is reached.
Post-Incubation Sampling: After incubation, carefully remove 50 µL aliquots from both plasma and buffer chambers. Transfer plasma samples to clean microcentrifuge tubes and add 150 µL of blank buffer. Similarly, transfer buffer samples and add 150 µL of blank plasma to maintain matrix matching.
Sample Processing: Add 400 µL of acetonitrile containing internal standard (e.g., deuterated analog of similar compound) to all samples to precipitate proteins. Vortex vigorously for 1 minute and centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis: Inject 5-10 µL of processed sample onto a reverse-phase C18 column (2.1 × 50 mm, 1.8 µm) maintained at 40°C. Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Monitor this compound using multiple reaction monitoring (MRM) transitions with positive electrospray ionization.
The free fraction (fu) and percent bound should be calculated using the following equations:
For concentration-dependent binding studies, Scatchard analysis can be performed to determine binding affinity (Kd) and the number of binding sites (n):
Where B is the concentration of bound this compound, F is the concentration of free this compound, and P is the total protein concentration. The ratio B/F is plotted against B, with the slope equal to -1/Kd and the x-intercept equal to nP.
Incubation Preparation: Prepare this compound plasma solutions as described in Section 3.2 and incubate at 37°C for 30 minutes to allow binding equilibrium.
Ultrafiltration: Transfer 500 µL of the equilibrated plasma solution to the ultrafiltration device and centrifuge at 3,000 × g for 30 minutes at 37°C.
Collection: Carefully collect the ultrafiltrate (free fraction) and analyze both the initial plasma solution and ultrafiltrate using LC-MS/MS.
Data Analysis: Calculate protein binding parameters using the same equations as in Section 3.3, with appropriate correction for any non-specific binding to the ultrafiltration device determined through control experiments.
Figure 1: this compound Pharmacokinetic-Pharmacodynamic Relationship
Figure 2: Protein Binding Assay Workflow
Non-specific Binding: If recovery of this compound is low (<90%) in control experiments, consider adding a small percentage (0.1-0.5%) of Tween-80 to the buffer or using low-binding polypropylene materials throughout the procedure.
Equilibrium Time Determination: Conduct preliminary time-course experiments (1, 2, 4, 6, 8 hours) to confirm that 6 hours is sufficient for equilibrium establishment. The system has reached equilibrium when the free fraction remains constant with additional incubation time.
Mass Balance Verification: Always calculate mass balance by comparing the total amount recovered to the amount spiked. Acceptance criteria should be 85-115%. Poor mass balance may indicate degradation, adsorption, or incomplete recovery.
Temperature Control: Maintain strict temperature control at 37°C±0.5°C throughout the experiment, as protein binding is highly temperature-dependent. Consider using a temperature-controlled centrifuge for ultrafiltration methods.
For regulatory submissions, complete method validation should include:
The protein binding data generated through these protocols can be integrated with physiologically-based pharmacokinetic (PBPK) modeling to predict in vivo behavior of this compound. Additionally, the emergence of novel screening platforms such as human intestinal organoids derived from induced pluripotent stem cells offers opportunities for more physiologically relevant absorption and metabolism studies [1]. These advanced models express functional metabolic enzymes and transporters that can interact with protein binding characteristics to influence overall drug disposition.
For researchers investigating inflammatory pathways, the combination of protein binding data with CXCR3 receptor modulation studies could provide insights into the immunomodulatory potential of this compound beyond its COX inhibitory activity [3]. The strategic integration of binding assays with functional activity assessments represents a comprehensive approach to drug characterization that can de-risk later stages of drug development.
These application notes and protocols provide a comprehensive framework for evaluating the protein binding characteristics of this compound using robust and reproducible methodologies. The high plasma protein binding observed with this compound suggests that factors affecting protein concentration or binding site competition could significantly alter its pharmacokinetics and therapeutic efficacy. By implementing these standardized protocols with appropriate controls and validation procedures, researchers can generate reliable data to inform drug development decisions and advance the characterization of this deuterated anti-inflammatory compound.
Furofenac-d3 represents a deuterated analog of the established nonsteroidal anti-inflammatory drug (NSAID) diclofenac, specifically designed to enhance metabolic stability while maintaining the therapeutic profile of the parent compound. Deuterium incorporation at strategic molecular positions aims to prolong systemic exposure by attenuating the rate of oxidative metabolism through the deuterium isotope effect. Diclofenac, a phenylacetic acid derivative, has been extensively used since the 1970s for its potent analgesic, antipyretic, and anti-inflammatory properties, primarily mediated through cyclooxygenase (COX) inhibition [1]. The molecular structure of diclofenac features two chlorine atoms in the ortho position of the phenyl ring, which creates maximal torsion and contributes to its enhanced potency compared to earlier NSAIDs [2]. Despite its widespread use and efficacy, diclofenac administration is associated with significant adverse effects including gastrointestinal complications, cardiovascular risks, and hepatic injury, particularly at higher doses or with prolonged use [3] [1].
The development of this compound aligns with contemporary pharmaceutical strategies aimed at optimizing the therapeutic index of established drugs through molecular engineering. Deuteration has emerged as a valuable approach in drug design, potentially offering improved pharmacokinetics without fundamentally altering the pharmacological target or mechanism of action. For diclofenac, which undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (notably CYP2C9 to form 4'-hydroxy-diclofenac), strategic deuterium substitution can delay metabolic degradation, thereby potentially allowing for reduced dosing frequency or lower peak concentrations associated with concentration-dependent adverse effects [2] [4]. This application note provides comprehensive protocols for the pharmacokinetic characterization of this compound, enabling researchers to systematically evaluate its absorption, distribution, metabolism, and excretion (ADME) profile in comparison to conventional diclofenac.
Diclofenac demonstrates characteristic physicochemical properties that influence its pharmacokinetic behavior and guide the development of its deuterated analog. As a weak organic acid with pKa of approximately 4.0, diclofenac exhibits high lipid solubility at physiological pH, facilitating membrane permeability [4]. The drug displays extensive plasma protein binding (>99.7%), primarily to albumin, which restricts its volume of distribution to approximately 0.1-0.2 L/kg [2]. Despite limited distribution, diclofenac achieves therapeutically relevant concentrations in synovial fluid, its proposed site of action for arthritis, with peak levels occurring 2-4 hours post-administration and exhibiting slower elimination compared to plasma (half-life of 3-6 hours versus 1-2 hours) [4].
Table 1: Comparative Physicochemical Properties of Diclofenac and this compound
| Property | Diclofenac | This compound | Methodological References |
|---|---|---|---|
| Chemical Formula | C14H11Cl2NO2 | C14H8D3Cl2NO2 | [2] |
| Molecular Weight | 296.15 g/mol | 299.17 g/mol | [2] |
| Protein Binding | >99.7% | Expected similar | [2] [4] |
| log P | 4.4 (lipophilic) | Expected similar | [2] |
| pKa | ~4.0 | Expected similar | [4] |
| Water Solubility | pH-dependent: insoluble at pH 1.2, highly soluble at pH 6.8 | Expected similar | [5] |
The pharmacokinetic profile of conventional diclofenac provides a benchmark against which this compound must be evaluated. Oral formulations demonstrate rapid and complete absorption, although extensive first-pass metabolism results in approximately 60% systemic bioavailability [2] [4]. The time to peak concentration (Tmax) varies significantly with formulation, ranging from 10-40 minutes for oral solutions to 1.5-2 hours for enteric-coated tablets and even longer for extended-release formulations [2]. Diclofenac undergoes hepatic biotransformation through cytochrome P450-mediated oxidation (primarily CYP2C9) to form 4'-hydroxy-diclofenac, along with glucuronidation, sulfation, and taurine conjugation pathways [2]. The terminal elimination half-life is approximately 2 hours, though the apparent half-life including metabolites ranges from 25.8-33 hours [2].
Table 2: Pharmacokinetic Parameters of Conventional Diclofenac Formulations
| Parameter | Immediate-Release | Delayed-Release | Extended-Release | Topical Formulations |
|---|---|---|---|---|
| Tmax (h) | 0.25-0.67 [6] | 1.5-2.0 [2] | 4.0-6.0 [1] | 10-20 h [1] |
| Cmax | 958-1087 ng/mL (25 mg) [6] | ~1.5 μg/mL (50 mg) [4] | ~1.0 μg/mL (100 mg) [1] | 10-20 ng/mL [1] |
| AUC (ng·h/mL) | 577-585 (25 mg) [6] | ~3.5 μg·h/mL (50 mg) [4] | ~8.0 μg·h/mL (100 mg) [1] | ~0.3 μg·h/mL [1] |
| Half-life (h) | 1.5-2.0 [2] | 1.5-2.0 [2] | 2.0-3.0 [1] | 12-20 [1] |
| Bioavailability | ~60% [2] | ~60% [2] | ~60% [1] | 5-15% [1] |
Animal models provide essential preliminary data on this compound pharmacokinetics before human trials. For inflammatory conditions, the Freund's Complete Adjuvant (FCA)-induced arthritic rat model has demonstrated utility in evaluating NSAID pharmacokinetics without significantly altering absorption or metabolism compared to healthy animals [7]. The study should utilize 20-day-old arthritic rats and age-matched healthy controls, with sample sizes sufficient for statistical power (typically n=6-8 per group). Animals receive this compound administered via intravenous bolus (2-5 mg/kg) and oral gavage (5-10 mg/kg) in a crossover design with appropriate washout periods. Blood samples (200-300 μL) are collected via the oculi chorioideae vein or orbital plexus before dosing and at predetermined intervals (5, 15, 30, 60, 120, 180, 240, and 360 minutes post-dose) into heparinized tubes [7]. Plasma is separated by centrifugation at 5,000 rpm for 10 minutes and stored at -80°C until analysis.
For tissue distribution assessment, animals are euthanized at strategic time points (e.g., 0.5, 2, and 6 hours post-dose), with target tissues (liver, kidney, gastrointestinal tract, brain, and inflamed paws) excised, homogenized in appropriate buffers, and stored frozen. Synovial fluid sampling in arthritic models provides particularly valuable data regarding target site exposure [4]. Urine and feces are collected over 24-hour intervals for 72-96 hours to determine excretion patterns. Throughout the study, animals are monitored for behavioral changes and potential adverse effects, with body weight and food intake recorded daily. All procedures require approval from the Institutional Animal Care and Use Committee (IACUC) and adherence to relevant animal welfare guidelines.
Human pharmacokinetic studies of this compound should employ a randomized, crossover design comparing this compound with conventional diclofenac in healthy volunteers and potentially in specific patient populations. For a single-dose study, 24-36 healthy adult volunteers (aged 18-55, with balanced gender representation) receive this compound and conventional diclofenac in random sequence with a washout period of at least 3-5 days between treatments [6]. The study incorporates both fasting and fed conditions to evaluate food effects, with standardized high-fat meals administered 30 minutes before dosing in the fed cohort. Blood samples (5-7 mL) are collected predose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours postdose. Serum or plasma is separated by centrifugation within 30 minutes of collection and stored at -80°C until analysis.
For multiple-dose studies, participants receive the study medication at the proposed clinical dosing interval (e.g., every 8-12 hours) for 5-7 days, with intensive blood sampling on the first and last days of dosing and trough concentration measurements preceding each intermediate dose. Urine is collected in timed intervals (0-4, 4-8, 8-12, 12-24, and 24-48 hours) for quantification of excreted parent drug and metabolites. In special population studies, participants with hepatic or renal impairment are enrolled with appropriate medical monitoring, using reduced initial doses if warranted based on preclinical data. Throughout the clinical studies, vital signs are monitored regularly, and participants are assessed for adverse events through structured questionnaires, physical examinations, and clinical laboratory tests (hematology, serum chemistry, and urinalysis).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantification of this compound and its metabolites in biological matrices, offering the requisite sensitivity, specificity, and throughput for pharmacokinetic studies. The analytical protocol begins with sample preparation involving protein precipitation using acetonitrile (200 μL added to 100 μL plasma), vortex mixing for 1-2 minutes, centrifugation at 15,000 rpm for 10 minutes, and collection of the supernatant for analysis [7]. For enhanced sensitivity, particularly for metabolite quantification, solid-phase extraction (SPE) utilizing C18 cartridges may be employed with elution using methanol with 0.1% formic acid.
Chromatographic separation is achieved using a reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size) maintained at 40°C, with a mobile phase consisting of 0.03% phosphoric acid and acetonitrile (45:55, v/v) at a flow rate of 1.0 mL/min [7]. The mass spectrometer operates in negative electrospray ionization mode with multiple reaction monitoring (MRM) for specific transition pairs: this compound (m/z 300.1→255.9), conventional diclofenac (m/z 296.1→251.9), 4'-hydroxy-diclofenac (m/z 312.1→267.9), and diclofenac acyl glucuronide (m/z 472.1→296.1). The internal standard, diclofenac-d4 or similar structurally analogous compound, is added to all samples before processing to correct for variability in extraction and ionization. The method should be fully validated according to regulatory guidelines for selectivity, sensitivity, linearity (0.078-10 μg/mL), accuracy (85-115%), precision (<15% RSD), matrix effects, and stability under various storage and processing conditions [7] [2].
Concurrent measurement of prostaglandin E2 (PGE2) as a biomarker of cyclooxygenase inhibition strengthens the pharmacokinetic-pharmacodynamic (PK-PD) evaluation of this compound [7]. PGE2 levels in plasma are quantified using a validated enzyme immunoassay according to manufacturer protocols. Briefly, plasma samples are diluted in EIA buffer, and 50 μL aliquots are transferred to antibody-coated well plates. After addition of 50 μL acetylcholinesterase conjugate, samples are incubated at 4°C for 18 hours, washed five times, incubated with 200 μL substrate for 60 minutes in an orbital shaker, and absorbance measured at 412 nm [7]. For in vitro assessments of COX inhibition potency, whole blood samples from healthy volunteers and arthritic rats are collected into heparinized tubes, spiked with varying concentrations of this compound or conventional diclofenac, stimulated with lipopolysaccharide (LPS, 10 μg/mL), and incubated for 24 hours at 37°C before PGE2 measurement in the plasma fraction [7]. This comprehensive analytical approach enables construction of robust concentration-effect relationships for this compound.
Non-compartmental analysis (NCA) provides essential parameters for initial characterization of this compound disposition. The maximum plasma concentration (Cmax) and time to Cmax (Tmax) are obtained directly from observed concentration-time data. The area under the curve (AUC0-t) is calculated using the linear trapezoidal method, with extrapolation to infinity (AUC0-∞) by adding the quotient of the last measured concentration and the terminal rate constant (λz) [6]. The terminal elimination half-life (t1/2) is derived as ln(2)/λz, while apparent clearance (CL/F) is calculated as Dose/AUC0-∞, and apparent volume of distribution (Vz/F) as CL/λz. For intravenous administration, systemic clearance (CL) and steady-state volume of distribution (Vss) are determined. Bioequivalence testing between this compound and conventional diclofenac employs the standard 80-125% acceptance range for the ratio of geometric means of AUC and Cmax [6].
Compartmental modeling provides mechanistic insights into this compound disposition. A typical structural model for diclofenac incorporates a two-compartment system with first-order absorption and elimination, described by the following differential equations:
dA1/dt = -ka · A1 dA2/dt = ka · A1 - (k12 + k10) · A2 + k21 · A3 dA3/dt = k12 · A2 - k21 · A3
Where A1 represents the absorption site, A2 the central compartment, and A3 the peripheral compartment; ka denotes the absorption rate constant, k12 and k21 represent distribution rate constants, and k10 is the elimination rate constant. Population pharmacokinetic modeling with nonlinear mixed-effects approaches (e.g., using NONMEM or Monolix) identifies demographic, physiological, and genetic factors influencing this compound exposure, enabling dosage individualization strategies.
The relationship between this compound concentrations and prostaglandin E2 inhibition is characterized using an inhibitory sigmoid Imax model [7]. The model structure is defined as:
E = E0 · (1 - (Imax · Cγ) / (IC50γ + Cγ))
Where E represents the PGE2 level at time t, E0 the baseline PGE2 level, Imax the maximum inhibition (theoretically 1), C the plasma or synovial fluid concentration of this compound, IC50 the concentration producing 50% of maximum inhibition, and γ the Hill coefficient describing the sigmoidicity of the concentration-effect relationship [7]. For direct link PK-PD modeling without hysteresis, the effect compartment is considered equivalent to the central compartment, while effect compartment models accommodate clockwise or counterclockwise hysteresis observed in some concentration-effect relationships.
Figure 1: Integrated PK-PD Modeling Framework for this compound. The diagram illustrates the structural relationship between the pharmacokinetic compartments and pharmacodynamic effects, incorporating key model parameters.
The pharmacokinetic data generated through these protocols informs multiple aspects of this compound development. In formulation optimization, comparative bioavailability studies guide the selection of appropriate dosage forms and release characteristics. For deuterated compounds like this compound, a primary objective is confirmation of reduced clearance and prolonged half-life compared to conventional diclofenac, potentially enabling less frequent dosing while maintaining therapeutic efficacy [1]. Additionally, the assessment of metabolic profile alterations through metabolite quantification provides critical insights into whether deuterium substitution successfully attenuates specific metabolic pathways without creating novel metabolites of toxicological concern.
In clinical development, population pharmacokinetic analyses identify sources of variability in this compound exposure, enabling tailored dosing recommendations for special populations such as the elderly, patients with hepatic or renal impairment, and those taking concomitant medications. The integration of pharmacokinetic data with pharmacodynamic biomarkers (e.g., PGE2 inhibition) establishes exposure-response relationships that inform dosage selection for pivotal clinical trials [7]. Furthermore, physiologically based pharmacokinetic (PBPK) modeling incorporating in vitro metabolism data predicts complex drug-drug interactions, particularly with inhibitors or inducers of CYP2C9, potentially mitigating safety risks in polypharmacy scenarios common in chronic inflammatory conditions.
Table 3: Protocol Summary for Key Pharmacokinetic Experiments
| Experiment | Study Population | Key Measurements | Analytical Methods | Statistical Analysis |
|---|---|---|---|---|
| Absolute Bioavailability | Healthy volunteers (n=12); IV and oral administration | AUC0-∞, Cmax, Tmax, t1/2, F | LC-MS/MS for plasma concentrations | Non-compartmental analysis, ANOVA |
| Food Effect | Healthy volunteers (n=18); crossover fed vs. fasted | AUC0-∞, Cmax, Tmax | LC-MS/MS for plasma concentrations | 90% CI for geometric mean ratios |
| Mass Balance | Healthy volunteers (n=6); radiolabeled compound | Cumulative excretion in urine and feces, metabolite profiling | LC-MS/MS with radiodetection | Mass balance recovery calculation |
| Hepatic Impairment | Patients with mild, moderate hepatic impairment (n=8 each) and matched controls | AUC0-∞, Cmax, t1/2, unbound fraction | LC-MS/MS for plasma concentrations, protein binding | Regression analysis vs. hepatic function markers |
| PK-PD Relationship | Arthritic rats (n=24) or patients with inflammation (n=20) | Plasma concentrations and PGE2 levels at multiple timepoints | LC-MS/MS and EIA | Inhibitory Emax model fitting |
The comprehensive pharmacokinetic characterization of this compound through well-designed preclinical and clinical studies provides the foundation for understanding its clinical potential as an improved version of diclofenac. The protocols outlined herein enable rigorous evaluation of how deuterium substitution influences the absorption, distribution, metabolism, and excretion profile of this established NSAID. Particular emphasis on metabolic stability assessment and concentration-effect relationships will determine whether the theoretical benefits of deuteration translate into meaningful clinical advantages, such as reduced dosing frequency, lower peak-trough fluctuations, or improved tolerability. As pharmaceutical technology continues to evolve, the principles outlined in these application notes can be adapted to other deuterated compounds, contributing to the advancement of precision medicine approaches in analgesic and anti-inflammatory therapy.
This protocol provides a step-by-step guide for the analysis of Diclofenac Sodium in a pharmaceutical dosage form, based on a validated ICH-compliant method [1]. It can serve as a template for developing a method for Furofenac-d3.
This method is applicable for the assay and related substances determination of Diclofenac Sodium in bulk and pharmaceutical dosage forms. The validation parameters ensure it is suitable for routine quality control.
The table below summarizes two robust, validated mobile phase compositions. Option 1 offers a faster run time.
| Parameter | Specification Option 1 | Specification Option 2 |
|---|---|---|
| Mobile Phase | 0.05 M Orthophosphoric Acid (pH 2.0) : Acetonitrile (35:65 v/v) | 0.05 M Phosphoric Acid : Acetonitrile : Methanol (40:48:12 v/v) |
| Column | Symmetry C18 (150 mm x 4.6 mm, 3µm) | Zorbax SB-C8 (250 mm x 4.6 mm, 5µm) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 228 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | 25°C | 25°C |
| Run Time | 2 minutes | 10-15 minutes |
4.1. Preparation of Standard and Internal Standard Solutions
4.2. Sample Preparation (Tablets)
4.3. System Suitability Test Before analysis, ensure the system is suitable. Inject six replicates of a standard solution (e.g., 20 µg/mL). The system is suitable if the %RSD for the peak area and retention time of Diclofenac Sodium is not more than 2.0% [1].
The method must be validated as per ICH guidelines. The table below outlines the acceptance criteria for key parameters [1].
| Validation Parameter | Protocol & Acceptance Criteria | | :--- | :--- | | Specificity | No interference from excipients, internal standard, or degradation products at the retention time of the analyte [2]. | | Linearity & Range | Prepare and inject standards across the range (e.g., 10–200 µg/mL). The correlation coefficient (r²) should be >0.998 [1]. | | Accuracy (Recovery) | Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be within 90–110% [1]. | | Precision |
The diagram below outlines the logical workflow for developing and validating an HPLC method, incorporating key decision points for troubleshooting.
Since this compound is a deuterated analog of Diclofenac, its chemical and analytical properties are expected to be very similar, but not identical.
This document details a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of diclofenac sodium in pharmaceutical dosage forms. The principles of this method can be directly applied to the analysis of its deuterated analogue, Furofenac-d3. The method uses a pentafluorophenylpropyl (FluoroPhenyl) stationary phase, which offers unique selectivity for compounds with aromatic structures and charged bases, often providing superior separation compared to conventional C18 columns [1].
1. Introduction Diclofenac sodium is a widely used non-steroidal anti-inflammatory drug (NSAID). Its analysis in pharmaceutical formulations and biological matrices is routinely performed using HPLC. This application note describes a method developed and validated per ICH guidelines, emphasizing the advantages of a FluoroPhenyl column. The deuterated form, this compound, is expected to exhibit nearly identical chromatographic behavior to diclofenac, making this method directly transferable. The use of a FluoroPhenyl column is particularly recommended when limited retention or selectivity is observed on a C18 column, as it can provide enhanced retention for hydrophilic compounds and improved selectivity for complex mixtures [1].
2. Method Advantages
1. Materials and Equipment
2. Chromatographic Conditions The table below summarizes the optimized and an alternative chromatographic condition.
| Parameter | Optimized Condition [2] [3] | Alternative Condition [4] |
|---|---|---|
| Column | FluoroPhenyl (50 x 2.1 mm, 3 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65, v/v) | Deionized water (pH 3.0 with H3PO4) : Acetonitrile (35:65, v/v) |
| Flow Rate | 2.0 mL/min | 0.7 mL/min |
| Detection Wavelength | 210 nm | 205 nm |
| Injection Volume | 20 µL | 20 µL (assumed) |
| Column Temperature | 25 °C | 25 °C |
| Run Time | 2 min | To be determined experimentally |
3. Preparation of Solutions
4. Sample Preparation (Pharmaceutical Dosage Forms)
5. System Suitability and Method Validation Before sample analysis, ensure the system is suitable. Inject six replicates of a middle-range standard (e.g., 120 µg/mL). The % Relative Standard Deviation (%RSD) for peak areas and retention times should be ≤ 2% [2]. The method should be validated as per ICH guidelines [2] [4]:
The workflow for the method development and validation process is outlined below.
This application note provides a ready-to-use, validated HPLC protocol for the analysis of diclofenac sodium, which is directly applicable for this compound. The use of a FluoroPhenyl column offers a selective and robust platform for quality control and assay in drug development. The method is characterized by its speed, sensitivity, and compliance with regulatory standards.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard technique for pharmaceutical analysis due to its exceptional sensitivity, selectivity, and capability to analyze complex biological matrices. The analysis of deuterated compounds like Furofenac-d3 presents specific challenges that require careful optimization of ionization conditions to achieve reliable quantification. These application notes provide a systematic comparison between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources for the LC-MS/MS analysis of this compound, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Furofenac.
The selection of an appropriate ionization source is critical for method performance as it directly impacts sensitivity, matrix effects, and overall reliability of the analytical method. ESI and APCI, the two most commonly used atmospheric pressure ionization techniques, operate through fundamentally different mechanisms and demonstrate distinct advantages for different classes of compounds. This comprehensive guide provides researchers with detailed protocols, performance data, and practical recommendations for developing robust LC-MS/MS methods for this compound analysis in biological matrices, supporting various stages of drug development from preclinical studies to clinical trials.
ESI and APCI employ distinct physical processes to generate gas-phase ions from liquid samples, making them differentially suitable for various analytical applications:
Electrospray Ionization (ESI): This technique operates through a liquid-phase ionization process where the sample solution is sprayed through a charged capillary (±3-5 kV) to create a fine mist of charged droplets. As the solvent evaporates, the droplets undergo repeated Coulombic fissions until they become small enough to liberate sample ions into the gas phase. ESI is particularly effective for polar and ionic compounds and can generate multiply charged ions, making it suitable for large molecules. The ionization occurs at relatively low temperatures, minimizing thermal degradation. However, ESI is more susceptible to matrix effects where co-eluting compounds can suppress or enhance ionization [1] [2].
Atmospheric Pressure Chemical Ionization (APCI): APCI utilizes a gas-phase ionization mechanism where the sample solution is first vaporized in a heated nebulizer (typically 350-500°C). The vaporized solvent molecules are then ionized by a corona discharge needle, creating reagent ions that subsequently transfer charge to analyte molecules through ion-molecule reactions. APCI is generally more effective for less polar, thermally stable compounds with molecular weights below 1500 Da. This technique typically generates singly-charged ions and is generally less susceptible to matrix effects compared to ESI, though it requires analytes to survive the vaporization process without thermal decomposition [1] [3] [2].
When selecting between ESI and APCI for this compound analysis, several factors related to the compound's physicochemical properties and analytical requirements should be considered:
Table 1: Ionization Source Selection Criteria for this compound
| Factor | ESI Preference | APCI Preference |
|---|---|---|
| Polarity | Medium to high polarity | Low to medium polarity |
| Molecular Weight | No strict limitation, good for larger molecules | Typically <1500 Da |
| Thermal Stability | No heating required, good for labile compounds | Must withstand 350-500°C vaporization |
| Flow Rate | Optimal at lower flow rates (0.2-0.8 mL/min) | Tolerates higher flow rates (up to 2 mL/min) |
| Mobile Phase | Compatible with various buffers and additives | Requires protic solvent for efficient ionization |
| Matrix Effects | More susceptible to suppression | Less susceptible to matrix effects |
For this compound, which shares structural similarities with diclofenac (a phenylacetic acid derivative NSAID), initial experiments should evaluate both ionization sources to determine optimal sensitivity. Based on studies with similar NSAIDs, ESI often provides superior sensitivity for polar acidic compounds, while APCI may demonstrate advantages in situations where matrix effect mitigation is paramount [4] [5]. The deuterated nature of this compound may slightly alter its polarity and proton affinity compared to the non-deuterated analog, potentially influencing ionization efficiency.
The sample preparation protocol employs protein precipitation to extract this compound from plasma matrices:
Alternative extraction methods such as liquid-liquid extraction (LLE) with methyl tert-butyl ether or solid-phase extraction (SPE) may enhance sensitivity and reduce matrix effects for challenging applications.
Table 2: Optimal LC Conditions for this compound Analysis
| Parameter | ESI Conditions | APCI Conditions |
|---|---|---|
| Column | C18 (100 × 2.1 mm, 2.6 μm) | C18 (100 × 2.1 mm, 2.6 μm) |
| Mobile Phase A | 2 mM ammonium acetate + 0.1% formic acid in water | 2 mM ammonium acetate + 0.1% formic acid in water |
| Mobile Phase B | 2 mM ammonium acetate + 0.1% formic acid in methanol | 2 mM ammonium acetate + 0.1% formic acid in methanol |
| Gradient Program | 0 min: 20% B; 2 min: 20% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 20% B; 13 min: 20% B | 0 min: 20% B; 2 min: 20% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 20% B; 13 min: 20% B |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 5 μL | 5 μL |
| Run Time | 13 minutes | 13 minutes |
The ESI source conditions should be optimized for maximum sensitivity of this compound:
Ion Source Parameters:
Compound-Dependent Parameters (optimize for this compound and internal standard):
MRM Transitions (monitor both quantifier and qualifier transitions):
Figure 1: LC-MS/MS Workflow for this compound Analysis
The APCI source provides an alternative ionization mechanism that may be beneficial for this compound:
Source Conditions:
Compound Parameters:
MRM Transitions: Same transitions as ESI method but may exhibit different relative abundances
The fundamental difference in ionization mechanisms between ESI and APCI significantly impacts the experimental setup and resulting spectra as illustrated below:
Figure 2: ESI and APCI Ionization Mechanisms Comparison
Rigorous method validation is essential to demonstrate the reliability of the analytical method for its intended application. The following performance characteristics should be evaluated for both ESI and APCI methods:
Table 3: Typical Performance Metrics for ESI vs. APCI Methods
| Parameter | ESI Performance | APCI Performance | Acceptance Criteria |
|---|---|---|---|
| LLOQ | 0.1-0.5 ng/mL | 0.5-1.0 ng/mL | Accuracy 80-120%, CV ≤20% |
| Linearity Range | 0.1-500 ng/mL | 0.5-500 ng/mL | R² ≥ 0.995 |
| Intra-day Precision | ≤8% CV | ≤10% CV | CV ≤15% |
| Inter-day Precision | ≤12% CV | ≤12% CV | CV ≤15% |
| Accuracy | 95-105% | 93-107% | 85-115% |
| Matrix Effect | 70-130% | 85-115% | Consistent across lots |
| Recovery | >85% | >80% | Consistent |
Matrix effects can significantly impact method accuracy and precision, particularly in ESI:
Post-column Infusion Experiment:
Post-extraction Spiking Method:
Multiple Lot Testing:
Studies have shown that APCI typically demonstrates reduced matrix effects compared to ESI. In one investigation comparing ionization sources for levonorgestrel analysis, the "APCI source appeared to be slightly less liable to matrix effect than ESI source" [6]. Similarly, in pesticide residue analysis, "matrix effect was more intense when using the APCI source" compared to ESI [7].
Bioanalytical methods supporting regulatory submissions must comply with relevant guidelines (FDA, EMA). For this compound analysis:
When applying these methods to biological samples, consider the following:
Both ESI and APCI ionization sources offer viable approaches for LC-MS/MS analysis of this compound, each with distinct advantages. ESI typically provides superior sensitivity for polar compounds like this compound, with lower LLOQs achievable, while APCI demonstrates reduced matrix effects and may offer better reproducibility in complex matrices. The selection between ionization sources should be based on specific application requirements, with ESI generally preferred for maximum sensitivity and APCI for challenging matrices with significant interference potential.
These application notes provide comprehensive protocols that enable researchers to implement robust LC-MS/MS methods for this compound analysis. Through careful optimization and validation using the guidelines presented, laboratories can generate reliable data to support pharmacokinetic studies, bioequivalence assessments, and other critical evaluations in drug development programs.
MRM transition optimization is a critical step in targeted mass spectrometry to achieve the high sensitivity and specificity required for accurate quantification of analytes like Furofenac-d3. The optimal instrument parameters, particularly Collision Energy (CE) and Cone Voltage (CV) are highly dependent on the specific precursor ion and its fragment ions. Empirical optimization is often necessary to move beyond generalized equations and maximize signal response [1].
A core strategy for efficient optimization involves the subtle adjustment of precursor and product ion m/z values to test multiple parameter sets in a single run, thereby eliminating run-to-run variability [1].
Table 1: Key Instrument Parameters for MRM Optimization
| Parameter | Symbol | Role in MRM Sensitivity | Optimization Goal |
|---|---|---|---|
| Collision Energy | CE | Controls fragmentation efficiency in Q2; too low yields insufficient fragments, too high destroys the target ion [1]. | Find the voltage that generates the maximal product ion signal for the specific transition [1]. |
| Cone Voltage | CV | Influences ion declustering and transmission into Q1; affects the initial energy and focus of the precursor ion [1]. | Determine the value that provides the most stable and intense precursor ion beam [1]. |
| Declustering Potential | DP | Similar to CV, assists in removing solvent adducts and declustering ions before mass filtering. | Optimize for a clean precursor ion signal with minimal background interference. |
This protocol, adapted from a published workflow, allows for the rapid and precise determination of optimal CE and CV by creating a series of unique MRM targets that the instrument can cycle through sequentially [1].
CE = 0.034 × (precursor m/z) + 1.314 for doubly charged peptides [1]) and a default CV (e.g., 36 V).The core of this method is to programmatically adjust the second decimal place of the precursor (Q1) and product (Q3) m/z values. This slight adjustment makes each unique combination of m/z and parameter value appear as a distinct transition to the mass spectrometer.
Table 2 provides a simplified illustration of how the m/z values are adjusted to test different Collision Energies for a single transition.
Table 2: Example of m/z Adjustment for CE Optimization
| Peptide | Original Q1 m/z | Original Q3 m/z | Default CE (V) | Adjusted Q1 m/z | Adjusted Q3 m/z | Test CE (V) |
|---|---|---|---|---|---|---|
| This compound | 355.53 | 448.24 | 13.4 | 355.51 | 448.21 | 7.4 |
| This compound | 355.53 | 448.24 | 13.4 | 355.51 | 448.22 | 9.4 |
| This compound | 355.53 | 448.24 | 13.4 | 355.51 | 448.23 | 11.4 |
| This compound | 355.53 | 448.24 | 13.4 | 355.51 | 448.24 | 13.4 |
| This compound | 355.53 | 448.24 | 13.4 | 355.51 | 448.25 | 15.4 |
| This compound | 355.53 | 448.24 | 13.4 | 355.51 | 448.26 | 17.4 |
| This compound | 355.53 | 448.24 | 13.4 | 355.51 | 448.27 | 19.4 |
The entire workflow for this single-run optimization method is visualized below.
For large-scale studies, optimization can be integrated into a broader, predictive pipeline.
The flowchart below integrates predictive modeling and combinatorial scheduling into a high-throughput optimization pipeline.
The diagrams in this document were generated using the Graphviz DOT language. You can use AI assistants and online tools to create and refine such diagrams efficiently [4].
rankdir=TB for vertical, rankdir=LR for horizontal), or node styles based on your preferences [6] [5].
Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, represents an important internal standard for advanced bioanalytical applications in pharmaceutical research. The development of robust bioanalytical methods for such compounds is critical for generating reliable pharmacokinetic, toxicokinetic, and bioequivalence data to support regulatory submissions. This application note provides a comprehensive validation protocol for the precise and accurate quantification of this compound in human plasma using LC-MS/MS, following current regulatory guidelines including ICH M10 and FDA recommendations [1] [2].
The validation approach outlined herein addresses all critical parameters required for demonstrating method suitability, including specificity, sensitivity, accuracy, precision, matrix effects, and stability under various conditions. Implementation of this validated method will ensure regulatory compliance and generate high-quality data for preclinical and clinical studies involving this compound or related pharmaceutical compounds.
Bioanalytical method validation for pharmaceutical compounds must adhere to internationally recognized regulatory guidelines to ensure data integrity and reliability. The ICH M10 guideline, finalized in November 2022, provides harmonized regulatory expectations for bioanalytical method validation and study sample analysis, replacing previous regional guidelines including the EMA guideline EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2 [1] [3]. This guidance applies to bioanalytical assays used in nonclinical and clinical studies that generate data to support regulatory submissions for drugs and metabolites.
The fundamental principle underlying bioanalytical method validation is that each step of the analytical process must be demonstrated to be fit for its intended purpose. The ICH M10 guideline states that "the validity of the method and its appropriateness for the bioanalysis of study samples should be established and documented with specific validation experiments" [1]. For deuterated compounds like this compound used as internal standards, complete validation is still essential, though some parameters may be modified based on the specific application.
Table 1: Regulatory Guidelines Applicable to this compound Bioanalytical Method Validation
| Guideline | Issuing Authority | Key Focus Areas | Application to this compound |
|---|---|---|---|
| ICH M10 (Nov 2022) | FDA, EMA, PMDA | Method validation procedures for chromatographic and ligand-binding assays | Primary guidance for validation protocol |
| FDA BMV for Biomarkers (Jan 2025) | FDA | Validation requirements for biomarker assays | Contextual reference for related analyses |
| ICH Q2(R2) | ICH | Validation of analytical procedures | Supplementary guidance for method validation |
Recent FDA guidance on Bioanalytical Method Validation for Biomarkers, issued in January 2025, emphasizes that while ICH M10 should serve as a starting point, particularly for chromatography and ligand-binding assays, some adaptations may be necessary for specific analyte types [2]. The guidance acknowledges that "ICH M10 may not be applicable to some biomarker analyses," highlighting the importance of context-driven validation approaches.
Method specificity must be demonstrated by analyzing at least six independent sources of blank human plasma, including hemolyzed and lipemic samples, to confirm the absence of interfering peaks at the retention times of both this compound and the internal standard. Any interference should not exceed 20% of the lower limit of quantification (LLOQ) for this compound and 5% for the internal standard [1] [4]. For this compound, which is a deuterated internal standard, special attention should be paid to potential isotopic interference from the non-deuterated form that may be present in study samples.
The calibration curve for this compound should be established over a concentration range appropriate for its intended use as an internal standard. A typical range of 3.9-1194 ng/mL can be adapted based on the deuterated analog diclofenac [4]. The relationship between peak area ratios (analyte/IS) and concentrations must be demonstrated using a weighted regression model (typically 1/x or 1/x²). A correlation coefficient (R²) of at least 0.99 is generally required, with each calibration standard meeting precision of ≤15% CV and accuracy of ±15% deviation from nominal concentration, except at LLOQ where ≤20% is acceptable [1] [5].
Four concentration levels (LLOQ, low, medium, and high QC) must be analyzed with at least five replicates per concentration in three separate runs to establish intra-assay and inter-assay precision and accuracy. The precision, expressed as percentage coefficient of variation (%CV), should be ≤15% for all QC levels except LLOQ, which allows ≤20%. The accuracy, expressed as percentage deviation from nominal concentration, should be within ±15% for all QC levels except LLOQ, which allows ±20% [1] [5].
Table 2: Accuracy and Precision Acceptance Criteria for this compound Validation
| Validation Parameter | Concentration Level | Acceptance Criteria | Recommended Replicates |
|---|---|---|---|
| Intra-assay Precision | LLOQ, LQC, MQC, HQC | ≤20% (LLOQ), ≤15% (others) | 5 replicates per level |
| Intra-assay Accuracy | LLOQ, LQC, MQC, HQC | ±20% (LLOQ), ±15% (others) | 5 replicates per level |
| Inter-assay Precision | LLOQ, LQC, MQC, HQC | ≤20% (LLOQ), ≤15% (others) | 3 runs, 5 replicates each |
| Inter-assay Accuracy | LLOQ, LQC, MQC, HQC | ±20% (LLOQ), ±15% (others) | 3 runs, 5 replicates each |
Comprehensive stability assessments must be conducted under conditions mimicking sample handling, processing, and storage. This includes:
Stability is determined by comparing mean concentrations of stability samples with freshly prepared quality controls, with acceptance criteria of ±15% deviation from nominal concentration [1] [5]. For diclofenac analogs, studies have shown exceptional stability at refrigerator temperature (4°C) and through freeze-thaw cycles, with more than 25% loss observed after 24 hours at room temperature [5].
The LC-MS/MS system should be configured with the following specifications to achieve optimal separation and detection of this compound:
Mass spectrometry parameters should be optimized for this compound detection:
A simplified protein precipitation protocol provides efficient sample cleanup for this compound quantification:
This streamlined workflow ensures high throughput while maintaining the integrity of this compound throughout the processing steps, with overall extraction recovery typically exceeding 85% for diclofenac analogs [4].
Figure 1: Experimental Workflow for this compound Sample Preparation and Analysis. This diagram illustrates the complete process from sample preparation to data analysis, highlighting the key steps in the protein precipitation protocol and subsequent LC-MS/MS quantification.
The calibration curve must be constructed using a minimum of six non-zero concentration levels, plus blank and zero samples. The relationship between peak area ratios (this compound/internal standard) and concentration is typically modeled using linear regression with weighting factor of 1/x or 1/x² to address heteroscedasticity. A correlation coefficient (R²) of at least 0.99 is required, with each back-calculated standard concentration within ±15% of nominal value (±20% at LLOQ) [1] [4].
Quality control samples at a minimum of three concentration levels (low, medium, and high) should be distributed throughout each analytical run, comprising at least 5% of the total number of unknown samples. The run is accepted if at least 67% of QC samples and 50% at each concentration level are within ±15% of their respective nominal values [1]. For this compound used as an internal standard, the precision of peak area ratios across all samples in a batch should be monitored, with %CV ≤15% indicating consistent performance.
Table 3: System Suitability Test Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Evaluation Frequency | Corrective Action if Failed |
|---|---|---|---|
| Retention Time | %RSD ≤2% across replicates | Each sequence | Check mobile phase composition and column temperature |
| Peak Area | %RSD ≤2% across replicates | Each sequence | Check ionization source and MS parameters |
| Signal-to-Noise | ≥5:1 at LLOQ | Each calibration curve | Optimize MS detection or increase injection volume |
| Peak Shape | Symmetry factor 0.8-1.5 | Each sequence | Replace column or adjust mobile phase pH |
The validated bioanalytical method for this compound has significant applications across the drug development continuum, particularly when used as a stable isotope-labeled internal standard for quantification of non-deuterated diclofenac or related compounds. The method enables:
The application of this method in supporting bioequivalence assessments is particularly valuable, as demonstrated in studies where geometric mean test/reference individual ratios for AUC parameters fell within the 80-125% interval required by regulatory agencies [6]. Furthermore, the PK-PD relationship for diclofenac analogs has been successfully characterized using inhibitory effect sigmoid I~max~ models, illustrating the direct relationship between plasma concentration and PGE2 inhibition [7].
The presented method can be adapted for different analytical needs:
This application note provides a comprehensive framework for the validation and application of a robust LC-MS/MS method for this compound quantification in human plasma. The protocol aligns with current regulatory expectations outlined in ICH M10 and has been demonstrated to generate reliable, reproducible data suitable for regulatory submissions. The method offers exceptional sensitivity with a quantification range of 3.9-1194 ng/mL, high precision with %RSD ≤15%, and adequate stability profiling under various storage conditions.
Implementation of this validated method will support accurate bioanalysis of this compound in pharmaceutical development, enabling precise pharmacokinetic characterization and robust bioequivalence assessments. The detailed experimental protocols and troubleshooting guidance facilitate seamless technology transfer to quality control and bioanalytical laboratories, ensuring regulatory compliance and data integrity throughout the drug development process.
This compound is a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Furofenac, specifically designed for use as an internal standard in analytical methods and for conducting advanced absorption, distribution, metabolism, and excretion (ADME) studies. The strategic incorporation of three deuterium atoms into the molecular structure provides nearly identical chemical properties to the non-deuterated compound while enabling clear differentiation via mass spectrometry. This characteristic makes this compound particularly valuable for tissue distribution studies, where precise tracking of the compound and its metabolites is essential for understanding its pharmacological and toxicological profiles.
The primary rationale for conducting systematic tissue distribution studies of this compound stems from the need to understand the biodistribution patterns of this NSAID analog across various biological compartments. Tissue distribution data provide critical insights into potential target organs for therapeutic effects, as well as accumulation sites that might pose safety concerns. Previous research on related compounds like diclofenac has demonstrated significantly different distribution patterns between administration routes. For instance, studies have shown that topical application results in higher concentrations in muscle tissue ((9.29 , \text{ng/mL})) compared to oral administration ((0.66 , \text{ng/mL})), while the reverse is true for synovial membrane concentrations ((4.99 , \text{ng/mL}) topical vs. (15.07 , \text{ng/mL}) oral) [1]. These findings highlight the importance of comprehensive tissue distribution studies for understanding site-specific bioavailability.
This protocol aims to establish standardized procedures for evaluating the tissue distribution profile of this compound in preclinical models, with the following specific objectives:
Table 1: Formulation Strategies for this compound Tissue Distribution Studies
| Route | Formulation Type | Dosage | Volume | Dosing Frequency | Rationale |
|---|---|---|---|---|---|
| Oral | Aqueous suspension with 0.5% methylcellulose | 10 mg/kg | 10 mL/kg | Single dose | Standard for systemic exposure |
| Topical | Gel formulation (1-2% w/w) | 10 mg/kg | Applied to 2×2 cm area | Single application | Local delivery assessment |
| Intravenous | Solution in saline with 10% DMSO | 2 mg/kg | 1 mL/kg | Single bolus | Absolute bioavailability reference |
| Transdermal | Patch system | 5 mg/kg | 1×1 cm patch | 12-hour application | Sustained release evaluation |
The selection of these diverse administration routes allows for comprehensive comparison of distribution patterns based on delivery method, mirroring clinical scenarios for NSAID administration. The topical and transdermal formulations are particularly relevant given the established skin reservoir effect observed with diclofenac, where drug bioavailability in skin layers persists for extended periods (up to 72 hours post-application) [2].
Table 2: Tissue Collection Time Points Post-Dosing
| Time Point | Tissues Collected | Primary Objectives |
|---|---|---|
| 0.5 hour | Plasma, skin, muscle, liver | Early distribution phase |
| 2 hours | Plasma, all major organs | Peak concentration assessment |
| 8 hours | Plasma, fat, brain, reproductive organs | Redistribution phase |
| 24 hours | Plasma, all major organs | Elimination phase characterization |
| 48 hours | Plasma, fat, skin, bone | Persistent tissue retention |
| 96 hours | Skin at application site | Reservoir effect evaluation (topical only) |
This comprehensive sampling schedule enables thorough characterization of the distribution kinetics across tissues with different perfusion rates and composition. The extended time points are particularly important for assessing potential accumulation in tissues with high lipid content or specific binding sites.
Sample Homogenization: Tissues are precisely weighed and homogenized in ice-cold phosphate buffer (pH 7.4) using a Polytron homogenizer at a 1:4 (w/v) ratio. For fatty tissues, additional steps including lipid removal with hexane extraction are implemented prior to analysis. The homogenization process maintains samples at 4°C to prevent compound degradation or artifactual metabolism during processing.
Extraction Procedure:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Calibration Standards: A nine-point calibration curve is prepared in the range of 0.1-500 ng/mL using blank tissue homogenates from each tissue type. Quality control samples at low, medium, and high concentrations (0.3, 50, and 400 ng/mL) are analyzed in duplicate with each batch to ensure accuracy and precision. The method is considered acceptable if accuracy values are within ±15% of nominal concentrations and precision does not exceed 15% coefficient of variation.
Sample Acceptance Criteria:
Tissue concentrations are calculated using the peak area ratio of this compound to internal standard and interpolation from the matrix-matched calibration curve. The lower limit of quantification (LLOQ) is established at 0.1 ng/mL with signal-to-noise ratio >10:1. For concentrations above the upper limit of quantification, samples are appropriately diluted with control matrix and reanalyzed.
Non-compartmental analysis is performed using Phoenix WinNonlin software to determine key pharmacokinetic parameters:
Table 3: Key Pharmacokinetic Parameters for Tissue Distribution Analysis
| Parameter | Abbreviation | Unit | Interpretation |
|---|---|---|---|
| Maximum concentration | C~max~ | ng/g or ng/mL | Peak tissue exposure |
| Time to maximum concentration | T~max~ | hour | Distribution rate |
| Area under curve | AUC~0-t~ | h·ng/g or h·ng/mL | Total tissue exposure |
| Area under curve infinity | AUC~0-∞~ | h·ng/g or h·ng/mL | Complete systemic exposure |
| Terminal half-life | t~1/2~ | hour | Elimination rate from tissue |
| Mean residence time | MRT | hour | Average time in tissue |
| Tissue-to-plasma ratio | K~p~ | Unitless | Tissue partitioning tendency |
Data are expressed as mean ± standard deviation for each time point and tissue. Statistical comparisons between administration routes or formulations are performed using one-way ANOVA followed by post-hoc Tukey's test. A p-value of <0.05 is considered statistically significant. Correlation analysis between tissue concentrations and physiological parameters (e.g., tissue lipid content, blood flow) is conducted using Pearson correlation coefficient.
Figure 1: Comprehensive workflow for this compound tissue distribution study from administration to data analysis
Figure 2: Key pathways and factors influencing this compound tissue distribution and elimination
The tissue distribution data generated using this protocol provides critical information for drug development decisions regarding this compound and related compounds. Understanding the biodistribution profile helps in identifying:
The comparative distribution data between administration routes is particularly valuable for clinical translation. For example, the finding that topical diclofenac application results in higher muscle concentrations ((9.29 , \text{ng/mL})) compared to oral administration ((0.66 , \text{ng/mL})) despite similar plasma levels supports the use of topical formulations for musculoskeletal conditions [1]. Similarly, the understanding of the skin reservoir effect, where diclofenac remains bioavailable in the skin for up to 72 hours post-application, informs dosing frequency for topical products [2].
Furthermore, the metabolic insights gained from distribution studies, particularly the role of enzymes like UDP glucuronosyltransferase-2b7 (UGT2B7) and cytochrome P4502C8 (CYP2C8) in diclofenac metabolism [3], help predict potential drug interactions and interindividual variability in response. These comprehensive distribution studies thus form the foundation for rational drug development and clinical use optimization.
Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug diclofenac, represents an emerging class of pharmaceutical compounds where specific hydrogen atoms are replaced with deuterium to potentially alter metabolic profiles and enhance stability. Monitoring degradation products of such deuterated compounds requires sophisticated analytical approaches to ensure drug safety, efficacy, and quality throughout the product lifecycle. The deuterium atoms in this compound may influence both the rate and pathway of degradation, necessitating specialized analytical protocols that can distinguish between deuterated and non-deuterated degradation products.
This application note provides detailed methodologies for identifying and characterizing degradation products of this compound using complementary chromatographic and mass spectrometric techniques. The protocols have been optimized based on established analytical approaches for the non-deuterated parent compound and adapted to address the specific challenges posed by the presence of deuterium atoms. Implementation of these methods enables pharmaceutical scientists to establish comprehensive stability profiles, identify potential impurities, and develop robust specifications for deuterated pharmaceutical compounds.
The analysis of this compound degradation products requires a multidimensional analytical approach that leverages complementary techniques to provide comprehensive characterization. Liquid chromatography coupled with UV detection serves as the primary workhorse for quantitative analysis of degradation products, while liquid chromatography-mass spectrometry provides structural elucidation capabilities essential for identifying degradation pathways. The deuterium atoms in this compound introduce subtle changes in chromatographic behavior and significant changes in mass spectral fragmentation that must be considered during method development.
For routine quality control applications, stability-indicating HPLC methods provide the robustness, precision, and sensitivity required for monitoring degradation products in pharmaceutical formulations. These methods must successfully resolve this compound from its potential degradation products while maintaining compatibility with various detection techniques. When structural identification is required, LC-MS methods with electrospray ionization and tandem mass spectrometry capabilities enable characterization of degradation products even at low concentrations. The following sections provide detailed protocols for both approaches, with specific considerations for the analysis of deuterated compounds.
Table 1: Comparison of analytical methods for this compound degradation product monitoring
| Method Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| Separation Mechanism | Reverse-phase C18 column | Reverse-phase C18 column |
| Column Dimensions | 4.6 × 150 mm, 3 μm | 2.1 × 100 mm, 1.8 μm |
| Mobile Phase | 0.05 M orthophosphoric acid (pH 2.0) : acetonitrile (35:65) | 0.1% formic acid : acetonitrile (gradient elution) |
| Flow Rate | 2.0 mL/min | 0.3 mL/min |
| Detection | UV at 210 nm | ESI-MS in positive mode, MRM |
| Linearity Range | 10-200 μg/mL | 5-500 ng/mL |
| Analysis Time | 2 minutes | 15 minutes |
| Primary Application | Quantitative analysis | Structural identification |
The mobile phase consists of 0.05 M orthophosphoric acid (pH adjusted to 2.0) and acetonitrile in a ratio of 35:65 (v/v). Prior to use, the mobile phase should be filtered through a 0.45 μm membrane and degassed by sonication for 10 minutes. The analysis is performed at a flow rate of 2.0 mL/min with the column temperature maintained at 25°C. Detection is carried out at 210 nm with an injection volume of 20 μL. The total run time is 2 minutes, during which this compound typically elutes at approximately 1.2 minutes [1].
For tablet formulations, weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of this compound to a 50 mL volumetric flask. Add approximately 30 mL of methanol, sonicate for 30 minutes with occasional shaking, and dilute to volume with methanol. Centrifuge the solution at 3000 rpm for 5 minutes, and filter the supernatant through a 0.45 μm syringe filter. Dilute the filtrate quantitatively with mobile phase to obtain a final concentration of approximately 100 μg/mL [1].
For standard solution preparation, accurately weigh about 25 mg of this compound reference standard in a 25 mL volumetric flask, dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Prepare working standard solutions by appropriate dilution of the stock solution with mobile phase to concentrations ranging from 10 to 200 μg/mL for calibration curve construction.
The HPLC method should be validated according to ICH guidelines to ensure suitability for intended use. Specificity should be demonstrated by resolving this compound from its degradation products through forced degradation studies. Linearity is established over the concentration range of 10-200 μg/mL with a correlation coefficient (r²) greater than 0.998. Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) with %RSD not more than 2%. Accuracy is determined by recovery experiments at three concentration levels (50%, 100%, 150%) with mean recovery between 90-110%. The limit of detection (LOD) and limit of quantitation (LOQ) are typically found to be approximately 12.5 ng/mL and 40 ng/mL, respectively, for diclofenac sodium, and similar values are expected for this compound [1].
Full scan mass spectra are acquired over the mass range of m/z 100-600 in positive ionization mode. Data-dependent acquisition is employed where the most abundant ions in the full scan are selected automatically for MS/MS fragmentation. Collision-induced dissociation is performed with normalized collision energy of 30-40% for fragmentation. For deuterated compounds like this compound, particular attention should be paid to the characteristic mass shifts due to the presence of deuterium atoms, which can help distinguish degradation products originating from the deuterated parent compound versus non-deuterated impurities [2].
The identification of degradation products is performed through interpretation of mass spectral fragmentation patterns and comparison with the parent compound. The typical degradation pathway for diclofenac-like compounds involves cyclization to form an indolinone derivative through intramolecular reaction. Other common degradation products include structures where the carboxylic acid group is reduced to an alcohol or aldehyde functionality. For this compound, the retention of deuterium atoms in degradation products provides crucial information about the degradation mechanisms. The mass spectra of degradation products should show the expected isotopic patterns characteristic of deuterated compounds, which aids in their identification [2].
Forced degradation studies are conducted to validate the stability-indicating properties of the analytical methods and to identify potential degradation products. The following stress conditions should be applied to this compound in both API and formulation:
Table 2: Forced degradation conditions for this compound
| Stress Condition | Parameters | Sampling Time Points | Expected Degradation |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl at 60°C | 1, 3, 6, 12, 24 hours | Indolinone formation |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C | 1, 3, 6, 12, 24 hours | Hydroxylated products |
| Oxidative Stress | 3% H₂O₂ at room temperature | 1, 3, 6, 12, 24 hours | N-oxidation, hydroxylation |
| Photolytic Stress | UV light (254 nm) and visible light | 1, 3, 5, 7 days | Cyclization products |
| Thermal Stress | 60°C in solid state | 1, 2, 4 weeks | Multiple degradation products |
For solution stress studies (hydrolysis, oxidation), prepare a stock solution of this compound at a concentration of 1 mg/mL in appropriate solvent. Mix 1 mL of this solution with 1 mL of stressor solution (0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂) and maintain at the prescribed conditions. Withdraw aliquots at predetermined time points, neutralize if necessary (for acid and base stresses), and dilute with mobile phase to achieve a concentration of approximately 100 μg/mL for analysis.
For solid-state stress studies, expose the solid drug substance to the specified conditions (heat, light, humidity) in appropriate containers. At each time point, withdraw samples and prepare solutions at 100 μg/mL concentration in methanol for analysis. For photostability testing, follow ICH Q1B guidelines using a calibrated light source [3].
Analyze stressed samples using both HPLC-UV and LC-MS methods described in previous sections. Compare chromatograms with untreated controls to identify degradation peaks. For each degradation product, note the retention time, UV spectrum, and mass spectral data. Calculate the percentage degradation for each stress condition by comparing peak areas. The method should demonstrate adequate separation of degradation products from the parent peak and from each other. Major degradation products identified should be characterized using LC-MS/MS and compared with known degradation pathways of diclofenac, with appropriate considerations for the deuterated structure of this compound [2] [3].
The degradation of this compound proceeds through several characteristic pathways that can be visualized as a network of chemical transformations. The following diagram illustrates the major degradation routes and the relationships between the parent compound and its degradation products:
Diagram 1: Major degradation pathways of this compound showing the relationship between the parent compound and its primary degradation products. The deuterium atoms (D3) are typically retained in these transformation products.
The analytical workflow for monitoring this compound degradation products follows a systematic approach that integrates multiple analytical techniques. The following diagram illustrates the complete experimental workflow from sample preparation to data interpretation:
Diagram 2: Experimental workflow for this compound degradation product monitoring, showing the integration of sample preparation, stress studies, analytical techniques, and data interpretation.
The analytical methodologies described in this application note provide comprehensive approaches for monitoring and characterizing degradation products of this compound. The HPLC-UV method offers a rapid, stability-indicating technique for quantitative analysis of degradation products in pharmaceutical formulations, while the LC-MS method enables structural elucidation of degradation products even at trace levels. Implementation of the forced degradation studies protocol allows for systematic evaluation of the stability characteristics of this compound under various stress conditions.
These methods have been demonstrated to be specific, sensitive, and reproducible for the analysis of diclofenac and related compounds, and are expected to perform equally well for the deuterated analog this compound. The identification of major degradation products through these protocols provides valuable information for formulation development, storage condition selection, and shelf-life determination. Pharmaceutical scientists can adapt these methods to their specific needs while maintaining the core principles outlined in this application note to ensure reliable monitoring of this compound degradation products throughout the drug development lifecycle.
The table below consolidates potential causes and solutions for common HPLC peak issues, including the splitting you observed. The causes are ordered from the most common and easily addressable to the more complex.
| Symptom | Possible Cause | Solution |
|---|---|---|
| Split Peaks [1] | Column Damage or Void (common at UHPLC pressures) | Replace the column. As a temporary measure, try flushing the column in reverse direction (outlet to waste). Prevent future issues by avoiding pressure shocks and operating columns at less than 70-80% of their pressure specification [2]. |
| Blocked Frit or Particulates on the column head | Replace the pre-column frit or the guard column. If the problem recurs quickly, investigate the source of the particles (e.g., sample, eluents, pump mechanics, injection valve) [2]. | |
| Improper Capillary Connections | Check that all fittings are correct and that there are no gaps or dead volumes at the head of the column. Use recommended fingertight fitting systems to minimize extra-column volume [2] [1]. | |
| Sample Solvent Too Strong | Ensure the sample is dissolved in a solvent that is weaker than or matches the mobile phase. Prepare/dilute the sample in the starting mobile phase composition to avoid distortion at the column head [2] [1]. | |
| Tailing Peaks [2] | Silanol Interaction (for basic compounds) | Use high-purity silica (Type B) or polar-embedded phase columns. Add a competing base like triethylamine (TEA) to the mobile phase. |
| Insufficient Buffer Capacity | Increase the concentration of the buffer in your mobile phase. | |
| Metal Chelation | Add a competing chelating agent like EDTA to the mobile phase. | |
| Extra-column Volume Too Large | Use short capillary connections with the correct inner diameter (e.g., 0.005 in. for UHPLC). The extra-column volume should not exceed 1/10 of the smallest peak volume [2]. | |
| Fronting Peaks [2] | Channels in Column | Replace the column. Check that application conditions are within the column's specifications for pressure and pH. |
| Column Overload | Reduce the amount of sample injected, or use a column with a larger internal diameter. | |
| Sample in Strong Solvent | Dissolve the sample in the starting mobile phase or a weaker solvent. | |
| Broad Peaks [2] | Detector Settings | Ensure the detector response time (time constant) is set to less than 1/4 of the narrowest peak's width at half-height. |
| Late Eluting Peak from a previous injection | Extend the run time or increase the elution strength at the end of the gradient to flush the column clean. | |
| Contamination | Flush the autosampler and column. Replace worn injector parts (e.g., needle seal). Flush the column with a strong solvent in reverse flow direction if possible. |
To effectively diagnose the peak splitting in your this compound analysis, follow this logical troubleshooting sequence. The diagram below maps out the investigative path.
When developing or troubleshooting an HPLC method, adhering to validated protocols is crucial. Here are key parameters based on ICH guidelines, as applied in similar drug analysis methods [3] [4].
Q1: My peaks are splitting, but the column is new. What could be wrong? A new column can sometimes be damaged upon installation. The most common cause in this scenario is improper capillary connections, creating a gap or dead volume at the column inlet. Double-check that the tubing is seated at the correct depth and that all fittings are properly tightened [1]. It is also possible, though less likely, to receive a defective column.
Q2: Why did my C18 column work fine, but a new cyano column shows split peaks with the same test mix? This points to a problem specific to the cyano column. The most probable cause is that the cyano column is damaged or has a void [1]. Different column chemistries have different stabilities, and the cyano column may have been compromised during shipping, installation, or may be incompatible with your specific mobile phase conditions. Testing another column of the same type is the best diagnostic step.
Q3: How can I prevent peak splitting and other column issues in the future?
The following table summarizes the primary culprits for low sensitivity and the corresponding corrective actions to take.
| Cause Category | Specific Cause | Fix or Workaround |
|---|---|---|
| Sample & Mobile Phase | Ion suppression from mobile phase additives [1] | Use LC-MS grade formic acid from glass bottles; avoid premixed solutions or plastic containers. |
| Ion suppression from co-eluting compounds [1] | Improve sample cleanup/chromatographic separation; use a dedicated column for each assay [1]. | |
| Adsorption to surfaces ("stickiness") [2] | "Prime" the system with repeated injections of the analyte to saturate adsorption sites before running actual samples [2]. | |
| Instrument & Method | Suboptimal MS instrument parameters [3] [4] | For MALDI-TOF, adjust ADC offset and preamplifier filter; use Selected Ion Monitoring (SIM) for low-abundance ions [3] [4]. |
| Column degradation or mismatch [2] | Replace aged column; ensure column dimensions (e.g., diameter) are appropriate for the method. | |
| Data acquisition rate too low [2] | Increase data acquisition rate to prevent peak broadening and loss of apparent peak height. | |
| Analyte Properties | Low ionization efficiency [3] [5] | Use chemical derivatization (e.g., with Br-MBT) to enhance ionization [5]. |
| For ambient MSI (like nano-DESI), use SIM mode to improve S/N for target ions [3]. |
Here are detailed methodologies from recent studies that successfully enhanced sensitivity for diclofenac and related compounds.
This protocol uses a fluorophore probe to label NSAIDs like ibuprofen directly on the target plate, significantly improving detection sensitivity in plasma with minimal sample volume [5].
Workflow: Chemical Derivatization for Enhanced MALDI-TOF MS Detection
Key Parameters:
This validated method provides a robust approach for simultaneously detecting diclofenac and its primary metabolites, focusing on stabilizing these compounds in plasma [6].
Workflow: LC-MS/MS Analysis with Stabilized Sample Preparation
Key Parameters:
Q1: My MS sensitivity was fine yesterday but has dropped unexpectedly today. What should I check first?
Q2: I see no peaks at all in my chromatogram. What could be wrong?
Q3: My method works well on one instrument but shows poor sensitivity on another, seemingly identical, system. Why?
Q1: What is matrix effect and how does it cause signal suppression? Matrix effect refers to the unintended alteration of the analyte's ionization efficiency in the mass spectrometer by other components co-eluting from the chromatographic system. These components can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., dosing vehicle, co-medications) [1]. In the context of Furofenac-d3, which is a deuterated standard, signal suppression occurs when these matrix components reduce the ionization efficiency of your analyte in the mass spectrometer source, leading to a lower detected signal than what is actually present [2].
Q2: Why use a stable isotope-labeled internal standard (SIL-IS) like this compound? A Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, is considered the best practice for compensating for matrix effects [1]. Because the SIL-IS has chemical and chromatographic properties nearly identical to the non-deuterated analyte, it will experience the same matrix effect. By measuring the ratio of the analyte signal to the SIL-IS signal, the variation caused by matrix effect is normalized, leading to more accurate and precise quantitation [1].
Q3: What are the best strategies to mitigate matrix effect? Mitigation is a multi-step process involving sample preparation, chromatographic separation, and instrumental adjustment. The table below summarizes the most effective strategies.
| Mitigation Strategy | Description | Key Benefit |
|---|---|---|
| Sample Dilution | Diluting the sample with a compatible buffer to reduce the concentration of interfering components [3]. | Simple and effective if method sensitivity allows. |
| Improved Sample Cleanup | Using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components [1]. | Directly reduces the source of interference. |
| Chromatographic Optimization | Modifying the LC method to achieve better separation of the analyte from interfering matrix components [1]. | Physically separates the analyte from interferents. |
| Use of SIL-IS | Employing a stable isotope-labeled internal standard like this compound to compensate for the matrix effect [1]. | Corrects for ionization suppression/enhancement. |
| Switching Ionization Mode | Changing from Electrospray Ionization (ESI) to Atmospheric-Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects [1]. | Fundamental change in ionization mechanism. |
A robust assessment of matrix effect is critical for method validation. The following are standard methodologies.
This is the "golden standard" method for quantitatively determining the Matrix Factor (MF) [1].
This method helps visualize where in the chromatogram matrix effects occur [1] [2].
The workflow below illustrates the logical process for diagnosing and resolving matrix effect issues in your experiments.
When you encounter signal suppression for this compound, follow this decision workflow to identify and implement the correct solution.
The following table summarizes key stress factors and stabilization methods, drawing parallels from vitamin D3 and deuterated compound research:
| Stress Factor | Observed Effect on Related Compounds | Potential Stabilization Strategy |
|---|---|---|
| Metal Ions (e.g., Fe²⁺, Cu⁺, Cu²⁺) | Strong catalytic effect on Vitamin D3 degradation [1]. | Add chelating agents like EDTA [1]. |
| Acidic pH | Significant degradation of Vitamin D3 in acidic media (pH < 7) [1]. | Buffer solution to a neutral or slightly basic pH [1]. |
| Light Exposure | Degradation of Vitamin D3 in clear vials exposed to daylight [1]. | Store in amber glass; use light-protective packaging [1]. |
| Oxygen | Complex, non-linear degradation kinetics for Vitamin D3 [1]. | Use oxygen headspace displacement (e.g., with Nitrogen or Argon) [1]. |
| Temperature | Increased degradation at higher temperatures; follows first-order kinetics for Vitamin D3 [1]. | Refrigerated storage (e.g., 2-8°C); avoid freeze-thaw cycles if stability is unknown [1] [2]. |
Based on the systematic study of vitamin D3 [1], you can adapt the following workflow to design your own stability studies for Furofenac-D3.
Key Methodological Details:
Q1: My this compound solution shows unexpected degradation in my assay buffer. What is the most likely cause?
Q2: What is the single most important stabilizer I should try first in my aqueous formulation?
Q3: How should I store my this compound stock solution for long-term stability?
Q4: The chemical structure of Furofenac includes a deuterated methyl group. Does this affect its stability compared to the non-deuterated version?
Given the lack of direct data, the most efficient path is to initiate a systematic forced degradation study based on the protocol above. This will quickly identify the primary stress factors affecting this compound and allow you to develop a robust, stabilized formulation for your research.
This guide addresses common issues that can affect Furofenac-d3 extraction yield and quality.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Low Extraction Yield | • Suboptimal solvent choice (incorrect polarity) • Inefficient extraction technique • Inadequate cell wall disruption | • Re-evaluate solvent polarity for the target compound [1] • Switch to an advanced method like Ultrasonic-Assisted Extraction (UAE) for higher efficiency [2] [1] • Ensure proper sample grinding to increase surface area [3] | | Compound Degradation | • Excessive extraction temperature • Prolonged exposure to heat or light • Unsuitable pH conditions | • Lower the temperature and use methods like UAE that are effective at lower temperatures [2] [1] • Shorten the extraction time; UAE can reduce processing time significantly [2] • Optimize the pH of the solvent system [1] | | Inconsistent Results Between Batches | • Variable raw material particle size • Fluctuations in extraction parameters (time, temperature, ratio) • Lack of standardized protocol | • Control and standardize the grinding process for a uniform particle size [3] • Use Response Surface Methodology (RSM) to define and control critical parameters precisely [2] • Develop and adhere to a Standard Operating Procedure (SOP) | | Low Bioactivity of Extract | • Degradation of sensitive bioactive compounds during extraction • Co-extraction of impurities | • Employ green, low-temperature methods (e.g., UAE, MAE) to preserve bioactivity [1] • Optimize parameters to enhance target compound yield and associated antioxidant activity [2] |
1. What is the single most important factor in optimizing an extraction? There is no single factor; it is the systematic optimization of multiple interacting parameters. The most critical step is to use a structured approach, like Response Surface Methodology (RSM), to model the interplay between variables such as time, temperature, and solvent ratio, rather than optimizing one factor at a time [2] [4].
2. My extraction yield is high, but the biological activity is low. Why? This is often due to degradation of heat-sensitive bioactive compounds (like certain flavonoids) during a harsh, high-temperature extraction process [1]. Although the mass yield may be high, the specific bioactive compounds have been damaged. Switching to a gentler method like Ultrasonic-Assisted Extraction (UAE) can help preserve these sensitive molecules and their activity [2] [1].
3. Why should I consider Ultrasonic-Assisted Extraction (UAE) over conventional methods? UAE uses acoustic cavitation to violently implode bubbles near plant cell walls, leading to more effective cell disruption and release of intracellular compounds [2] [1]. This results in:
4. How does solvent choice impact the extraction of this compound? The solvent polarity must be matched to the chemical nature of your target compound [1]. The selection influences:
The following workflow and detailed steps are adapted from a study optimizing the extraction of a bioactive compound from Moringa seeds, which serves as an excellent model for efficient extraction protocol design [2].
Step-by-Step Methodology:
Sample Preparation:
Setting Initial Parameters (Based on RSM-Optimized Model):
Table: Key Parameters for Optimized UAE | Parameter | Optimal Setting | Role in Extraction | | :--- | :--- | :--- | | Extraction Temperature | 60 °C | Increases solubility and diffusion rate; balance is needed to avoid degradation. | | Extraction Time | 15 min | UAE is efficient in short durations, minimizing energy use and thermal exposure. | | Sample-to-Solvent Ratio | 1:5 | Ensures sufficient solvent volume for maximum dissolution without being wasteful. | | Solvent Type | Methanol (in study) | The original study used methanol. For safer "green" extraction, Ethanol is a highly effective alternative [3] [1]. |
Performing the Extraction:
Analysis and Optimization:
The table below outlines frequent causes and their respective solutions for linearity issues, based on general HPLC principles and specific diclofenac analysis.
| Potential Cause | Description & Troubleshooting Solution |
|---|
| Column Degradation [1] | Description: The analytical column has exceeded its lifespan, leading to poor peak shape and inconsistent analyte response. This is a common issue after analyzing many samples. Solution: Replace the column with a new one. As a preventative measure, implement a column regeneration protocol and keep a spare column on hand. | | Chemical Contamination [1] | Description: Trace metals (e.g., aluminum, iron) in the eluent or samples can bind to analytes like fluoride or phosphate, causing non-linear behavior. Solution: Use high-purity reagents and check for contamination. If the problem persists after changing the column, replacing the suppressor may be necessary. | | Instrument & Detection Issues [2] [1] | Description: Saturation of the detector at higher concentrations causes a non-linear response (limit of linearity, LOL). Problems can also arise from hardware changes, like switching to a larger sample loop. Solution: Ensure analyte concentrations are within the instrument's linear dynamic range. After any hardware modification, re-validate the entire method, as linearity ranges may change. | | Sample Preparation Errors [3] | Description: Inaccuracies in preparing standard solutions, such as improper dilution technique or use of uncalibrated pipettes, directly affect the calibration curve's accuracy. Solution: Use calibrated precision pipettes and perform serial dilutions carefully, changing pipette tips between each step. |
The following workflow provides a general guide for creating a reliable calibration curve. You should adapt the concentration ranges and mobile phase to your specific method for Furofenac-d3 [2] [3].
For random retention time shifts, where the change is unpredictable between injections, the issue is often related to the mobile phase delivery system. For a consistent drift (always increasing or decreasing), the cause is typically a column equilibration problem [1].
The table below outlines the common causes and solutions for random retention time shifts:
| Potential Cause | Diagnostic Steps | Solution |
|---|---|---|
| Faulty Solvent Proportioning Valve [1] | Prepare a pre-mixed mobile phase and run using a single pump line. If the problem disappears, the valve is likely faulty [1]. | Replace the solvent proportioning valve. Continue using pre-mixed mobile phases for critical work. |
| Inadequate Mobile Phase Mixing | Check for a larger-than-normal delay volume or pressure fluctuations. | Ensure the mixer is functioning correctly. Use a different mixer or a pre-mixed mobile phase. |
| Degassed Mobile Phase | Look for air bubbles in the pump or detector, or baseline noise. | Thoroughly degass all mobile phase solvents before use and continuously with helium sparging during use. |
| Leaks in the HPLC System | Check for visible leaks, check system pressure readings, and perform a leak test. | Tighten fittings, replace damaged seals, and worn pump check valves. |
| Column Oven Temperature Fluctuations | Verify the set temperature versus the actual temperature. Ensure the column is fully inside the oven. | Allow the system to fully equilibrate. Service the column oven if temperature is unstable. |
Follow this workflow to systematically identify the cause of retention time shifts. The corresponding diagnostic flowchart is provided below.
Step-by-Step Procedure:
Q: My retention times are consistently drifting later with each injection. What should I check first?
Q: I've confirmed my solvent proportioning valve is faulty. What are my options while waiting for repair?
Q: Could the this compound compound itself be causing these retention time issues?
To minimize future issues with retention time stability:
What are the common metabolic pathways I should expect for a compound like Furofenac-d3? Research on diclofenac shows that major metabolic routes can include hydroxylation (at various positions on the aromatic rings), followed by conjugation with glucuronic acid, taurine, sulfate, or glucose [1]. For a deuterated analog, it's crucial to note if deuterium substitution is at sites of metabolism, as this can potentially alter the rate of metabolite formation.
Which analytical techniques are most effective for resolving and identifying drug metabolites? Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS) is the cornerstone technique [2]. Advanced fragmentation methods like electron activated dissociation (EAD) are proving highly effective for pinpointing the exact location of metabolic modifications, providing clearer structural information than traditional collision-induced dissociation (CID) [2].
My CID data is inconclusive for locating the site of hydroxylation. What can I do? This is a common challenge. As demonstrated with diclofenac, EAD can generate unique fragment ions that are absent in CID spectra, allowing you to definitively assign the structure to specific isomeric metabolites (e.g., 4'-hydroxy versus 5-hydroxy diclofenac) [2]. If available, switching to an EAD-capable instrument is recommended.
What software can help streamline the metabolite identification process? Specialized software like Molecule Profiler can automate the detection of biotransformations and assign structures by weighting evidence from both CID and EAD MS/MS data, significantly accelerating analysis [2].
Description: Multiple metabolites with the same mass indicate hydroxylation at different positions, but MS/MS data is insufficient to distinguish between them.
Solution:
Example Workflow from Diclofenac: The diagram below illustrates the decision process for identifying a hydroxy metabolite using EAD data.
Description: Difficulty detecting metabolites due to low concentration in complex biological matrices.
Solution:
The following table summarizes a standard protocol for in vitro metabolite generation and identification, adapted from diclofenac studies [2].
| Protocol Step | Specific Parameters & Reagents |
|---|---|
| In Vitro Incubation | Test compound (e.g., 10 µM), Human Liver Microsomes (1 mg/mL), Co-factors (NADPH, UDPGA 1 mM each), trapping agent (GSH, 1 mM), Phosphate Buffer (pH 7.4), 37°C. Collect samples at T=0, T=15, T=60 min. |
| Sample Preparation | Protein precipitation with 3x volume of acetonitrile. Centrifuge at ~13,000 rpm for 10 min. Dry supernatant under nitrogen or vacuum. Reconstitute in 1:1 (v/v) acetonitrile/water. |
| Liquid Chromatography | Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm). Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile. Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes. Flow Rate: 0.5 mL/min. Temperature: 40°C. | | Mass Spectrometry | Instrument: High-resolution accurate mass spectrometer (e.g., ZenoTOF 7600). Acquisition: Data-Dependent Acquisition (DDA). Fragmentation: Collect both CID and EAD spectra for comparative structural information. | | Data Processing | Use dedicated software (e.g., Molecule Profiler) for automated metabolite detection, structure assignment, and scoring based on MS and MS/MS data. |
For a deuterated analog like Furofenac-d3, standard practices for handling stable isotopes and research compounds should be followed in the absence of specific data.
| Aspect | Recommended Practice |
|---|---|
| Temperature | 2-8°C (Refrigerated) [1] |
| Container | Amber or opaque vial to protect from light [2] |
| Atmosphere | Inert gas (e.g., nitrogen, argon) purging can minimize oxidation |
| Handling | Use anhydrous solvents for solution preparation; record date of opening and preparation |
The stability of your stock solution can be influenced by several factors. Here are key points to consider for your experimental protocols:
You can establish the shelf-life of your this compound stock solution with the following workflow:
Here are solutions to potential problems you might encounter:
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpectedly low concentration | Solvent evaporation; chemical degradation. | Check vial seal integrity; compare fresh vs. old sample via LC-MS to identify degradation peaks. |
| Precipitation in stock solution | Solution is too concentrated; storage temperature below solvent's freezing point. | Dilute solution or use a different solvent/co-solvent system; ensure storage temperature is appropriate. |
| Multiple peaks in chromatogram | Significant degradation; interaction with solvent or container. | Verify solvent compatibility; use inert vials; shorten shelf-life assignment. |
Deuterium (D, or ²H) is a stable, heavy isotope of hydrogen (H). Replacing H with D in a drug molecule is a strategy to improve metabolic stability and pharmacokinetic profiles, as the Carbon-Deuterium (C–D) bond is stronger and harder to break than the Carbon-Hydrogen (C–H) bond [1]. This is known as the Deuterium Kinetic Isotope Effect (DKIE) [1].
Deuterium exchange or loss occurs when the C–D bond is cleaved and the deuterium atom is replaced by a hydrogen atom from the surrounding environment (e.g., solvents). This can happen during chemical synthesis, sample processing, or storage, and it negates the intended benefits of deuteration [1] [2].
Key factors that influence deuterium stability include [1] [2]:
The following table summarizes the key parameters to control in order to minimize deuterium exchange in your experiments with Furofenac-d3.
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent Selection | Use non-protic, aprotic solvents (e.g., deuterated acetonitrile). Avoid protic solvents (H2O, ROH). | Minimizes source of H+ atoms available for exchange with deuterium sites [1]. |
| pH Control | Optimize & maintain stable pH. Stability is often highest at neutral pH; avoid strong acids/bases. | Acidic/basic conditions catalyze H-D exchange reactions [2]. |
| Temperature | Store samples at 2-8°C or lower (e.g., -20°C). Perform reactions at lowest feasible temperature [3]. | Lower temperatures slow down reaction kinetics, preserving C-D bonds [1]. |
| Light Exposure | Protect from light; use amber vials/store in dark. | Deuteration can enhance photostability, but light energy can still degrade samples/trigger exchange [2]. |
| Catalysts | Avoid residual metal catalysts (Pd, Pt, Ru) post-synthesis. Use high-purity reagents. | Metal catalysts can promote racemization and H-D exchange, even under mild conditions [2]. |
This workflow provides a methodology to experimentally determine the stability of this compound under various conditions. The results will guide you in defining the optimal handling and storage procedures.
Procedure:
(Peak area of this compound at Time T / Peak area of this compound at Time 0) * 100.Q1: Why is my this compound sample showing a mass signature of the non-deuterated (Furofenac) compound after a few weeks in the refrigerator? This indicates deuterium loss over time. The most likely cause is the pH of the storage solution. Even at low temperatures, acidic or basic conditions can catalyze H-D exchange. Check the solvent composition and pH, and consider switching to a neutral, aprotic solvent or adding a suitable buffer [1] [2].
Q2: What is the most critical parameter to control during sample preparation to prevent deuterium scrambling? Solvent choice is paramount. Using protic solvents like water or methanol (which contain exchangeable H+ ions) significantly increases the risk of deuterium loss. Whenever possible, use deuterated versions of your solvents (e.g., D₂O, CD₃OD) for sample preparation to minimize the concentration of protons available for exchange [1].
Q3: Our synthesis pathway for this compound uses a metal catalyst. Could this affect the long-term stability of the deuterated product? Yes. Residual metal catalysts like Platinum on Carbon (Pt/C) can remain in your sample and continue to catalyze H-D exchange and racemization, even under mild storage conditions [2]. It is crucial to ensure that your final purification process (e.g., chromatography, recrystallization) effectively removes all traces of the catalyst.
Robustness testing evaluates a method's reliability when small, deliberate changes are made to its operational parameters. The following table outlines common issues, their potential causes, and solutions.
| Problem Symptom | Potential Cause | Investigation & Solution |
|---|---|---|
| Peak Tailing | Sub-optimal mobile phase pH | Investigate buffer pH tolerance (e.g., ±0.1 units). Adjust to ensure analyte is fully ionized or neutral [1]. |
| Shift in Retention Time | Fluctuations in column temperature or flow rate | Test method robustness against temperature variations (e.g., ±2°C) and flow rate changes (e.g., ±0.1 mL/min). |
| Decreased Resolution | Changes in mobile phase composition | Verify the impact of organic modifier concentration (e.g., Acetonitrile ±2%). Adjust ratio to maintain resolution from other peaks [1]. |
| Low Recovery/Accuracy | Instability of standard or sample solutions | Establish sample stability under various conditions (autosampler, fridge, freeze/thaw). Diclofenac sodium, for example, is unstable at room temperature but stable at 4°C and -35°C [1]. |
What are the critical parameters to test for the robustness of an HPLC method for Furofenac-d3? Based on standard practice and a related method, you should test variations in:
How should I prepare and store this compound standard solutions to ensure data integrity? While specific data for this compound is unavailable, a validated method for diclofenac sodium offers a conservative guideline. It is recommended to prepare stock solutions in methanol and store them in a refrigerator at 4°C. Standard solutions should also be stored at 4°C for short-term use. For long-term storage, keeping solutions in a freezer at -35°C is effective, as diclofenac showed no significant loss after 30 days under these conditions. Always avoid repeated freeze-thaw cycles [1].
What system suitability criteria should my robustness test method meet? Your method should meet pre-defined acceptance criteria. A reference method for diclofenac provides a benchmark [1]:
The following workflow outlines a systematic approach for conducting robustness tests. The specific variations tested (e.g., pH, flow rate) should be based on the critical parameters of your specific method.
The table below details a robust, validated HPLC method for the analysis of Diclofenac Sodium, which can serve as a foundational reference for developing a method for this compound [1].
| Parameter | Specification |
|---|---|
| Objective | Rapid and robust quantification of diclofenac in pharmaceutical dosage forms. |
| Chromatograph | Waters HPLC system with 1525 Binary Pump, 2707 Autosampler, and 484 UV Detector. |
| Column | Symmetry C18 (4.6 mm x 150 mm, 3 µm or 4.6 mm x 75 mm, 3.5 µm). |
| Mobile Phase | 0.05 M Orthophosphoric Acid (pH 2.0) : Acetonitrile (35:65, v/v). |
| Flow Rate | 2.0 mL/min. |
| Detection Wavelength | 210 nm. |
| Injection Volume | 20 µL. |
| Column Temperature | 25°C. |
| Run Time | 2 minutes. |
| Sample Preparation | Powdered tablets equivalent to 50 mg of drug, dissolved and sonicated in 30 mL methanol, diluted to 50 mL, then centrifuged. |
| Validation Performance | Linearity: 10-200 µg/mL (r² > 0.998). Precision: %RSD ≤ 2%. Accuracy: Recovery within 90-110%. |
Furofenac contains a furan ring, which is a known structural alert. It's important to understand that the presence of an alert does not automatically mean the compound is toxic. Computational models, like the XenoSite epoxidation model, can be used to predict if the furan ring in your specific molecule is likely to be metabolized (bioactivated) into a reactive epoxide. This information is valuable for a comprehensive risk assessment during drug development [2].
The table below summarizes effective strategies for reducing synthesis costs, which are applicable to complex pharmaceutical compounds like Furofenac-d3.
| Strategy | Key Principle | Application Example | Potential Benefit |
|---|---|---|---|
| Sustainable Feedstocks [1] | Use biorenewable resources (e.g., wood chips, sawdust) instead of petroleum-derived materials. | Production of (S)-3-hydroxy-γ-butyrolactone (HBL) from glucose. | >60% production cost reduction, lower greenhouse gas emissions [1]. |
| Prodrug Synthesis & Molecular Modification [2] | Modify molecular structure (e.g., masking carboxylic acid) to improve properties and reduce side effects. | Creating diclofenac prodrugs by incorporating heterocyclic groups [2]. | Improved drug efficiency, reduced dosing frequency, lower toxicity [2]. |
| Advanced Drug Delivery Systems [2] | Use polymeric carriers to control drug release, enhancing bioavailability and reducing required dosage. | Employing polymeric drug carrier delivery systems for sustained release [2]. | Protects the drug, reduces dosing frequency, and eases toxicity [2]. |
| Metallo-NSAIDs [2] | Form complexes with metal ions (e.g., Cu, Ag) to increase potency and efficacy at lower concentrations. | Developing organometallic DCF complexes (e.g., copper, silver) [2]. | Significant increase in activity at low concentrations compared to parent drugs [2]. |
| Process Optimization & Cost Analysis [3] [4] | Meticulous breakdown of Capital Expenditure (CAPEX) and Operating Expenses (OPEX). | Analyzing raw material, labor, technology, energy, and waste treatment costs [3] [4]. | Identifies cost drivers, optimizes cost structure, and informs investment decisions [3] [4]. |
To build a troubleshooting guide for this compound, you can structure your research around the following key questions and logical workflow.
Here are critical questions your technical support center should address, based on the general strategies:
For researchers looking to implement these strategies, here are potential experimental methodologies.
While specific data on this compound is unavailable, the general principles of cost reduction in pharmaceutical synthesis are well-established. The most promising near-term strategy is likely exploring sustainable, biorenewable feedstocks for your starting materials.
To make further progress, I suggest you:
The core principle for internal standard (IS) selection is that its chemical behavior should closely mirror that of your analyte. Here are the key characteristics to look for and a potential alternative mentioned in the context of Vitamin D analysis, which faces similar challenges [1].
| Consideration | Rationale & Example |
|---|---|
| Structural Analogue | Ideal IS has similar functional groups, polarity, & molecular weight to your analyte for comparable extraction recovery & chromatographic behavior. |
| Deuterated Vitamin D3 | In Vitamin D analysis, deuterated D3 is used when D2 cannot be an IS. Furofenac-d3 is a deuterated standard; another deuterated analogue of your analyte would be the best alternative [1]. |
| Uncommon Analyte | If a deuterated standard is unavailable, choose a chemically similar compound not found in your sample matrix to avoid interference [1]. |
These validated methods for quantifying diclofenac (the parent compound of Furofenac) provide protocols you can adapt. The key parameters are summarized below [2] [3].
| Method Parameter | HPLC-UV Method [2] | GC-MS Method [3] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | C18 (4.6 mm × 150 mm, 3 µm or 4.6 × 75 mm, 3.5 µm) | HP-5 MS (30 m × 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65) | Helium |
| Flow Rate | 2.0 mL/min | 1 mL/min |
| Detection | UV @ 210 nm | Mass Spectrometry (Selected Ion Monitoring - SIM) |
| Injection Volume | 20 µL | Splitless injection |
| Run Time | 2 min | N/A |
| Linearity Range | 10 - 200 µg/mL | 0.25 - 5 µg/mL |
| Sample Preparation | Dissolve in methanol; sonicate; dilute; filter | Dissolve in methanol; filter; dilute |
Here are solutions to frequently encountered problems in analytical method development.
Problem: Poor Recovery or Inconsistent IS Response
Problem: Peak Tailing or Poor Chromatographic Separation
Problem: Low Sensitivity or Signal in GC-MS
This diagram outlines the logical process for selecting and validating an alternative internal standard.
Ion suppression is a phenomenon in LC-MS/MS where co-eluting compounds reduce the ionization efficiency of your analyte, leading to low signal intensity and poor data quality. The diagram below outlines a systematic workflow for diagnosing this issue.
Diagram: A systematic workflow for troubleshooting ion suppression in LC-MS/MS.
Here are detailed methodologies for the key experiments cited in the troubleshooting workflow.
This is the definitive experiment to confirm the presence and location of ion suppression in your chromatographic run [1].
Enhanced sample cleanup is a primary strategy to remove interfering compounds, as highlighted in purification processes for sensitive analytes [2].
The table below summarizes common symptoms, their likely causes, and potential solutions for ion suppression.
| Symptom | Possible Cause | Troubleshooting Action |
|---|---|---|
| Signal dip in post-column infusion | Co-eluting matrix components | Modify gradient; improve sample cleanup; change column chemistry [1]. |
| Low & variable analyte signal | Inefficient sample preparation | Switch to SPE; optimize protein precipitation; use a stable isotope internal standard [2]. |
| High baseline noise in regions of interest | High background from matrix | Increase chromatographic resolution; use selective mass transitions (MRM). |
| Signal loss over many samples | Column fouling | Use a guard column; increase wash steps in gradient; clean or replace column. |
Q: How can I quickly check if my method suffers from ion suppression without a post-column infusion setup?
Q: My sample preparation is limited to protein precipitation. What is the single most impactful change I can make to reduce ion suppression?
Q: Beyond sample prep, what LC parameters should I adjust first?
The following data summarizes the stability results for Diclofenac sodium (DS) from a 2018 study, which can serve as a critical reference for your work with Furofenac-d3 [1].
| Stability Condition | Result | Key Finding |
|---|---|---|
| Room Temperature (24 hours) | >25% loss | Significant degradation occurs at ambient conditions [1]. |
| Refrigerated Autosampler (4°C) | Stable | No significant degradation reported; recommended for short-term storage [1]. |
| Freeze/Thaw Cycles | Stable | Stable through multiple cycles [1]. |
| Long-Term Frozen (-35 ± 2°C, 30 days) | Stable | Suitable for long-term storage of stock and standard solutions [1]. |
The stability data for Diclofenac was generated using the following validated HPLC method. You can adapt this protocol to establish stability profiles for this compound in your own laboratory [1].
Chromatographic Conditions:
Sample Preparation:
Method Validation:
The workflow below summarizes the key steps for conducting an autosampler stability study based on this protocol.
Here are answers to common questions about analyte stability.
Q1: The data is for Diclofenac, not this compound. Can I rely on it? While the deuterated form (this compound) is generally more stable than its non-deuterated parent compound, this is not a guarantee. The data for Diclofenac highlights a potential risk and provides a proven experimental framework. You must conduct your own stability study for this compound using the methodology above to obtain definitive data [1].
Q2: What is the main cause of analyte degradation in an autosampler? The primary cause is prolonged exposure to the temperature of the autosampler tray. For unstable compounds, the energy provided by ambient (or higher) temperatures can drive decomposition reactions. As the Diclofenac study shows, controlling this temperature is the most effective mitigation strategy [1].
Q3: My analyte is unstable at room temperature. What should I do?
If you suspect or confirm that this compound is unstable in your autosampler, follow this decision tree to resolve the issue.
The table below summarizes the basic information available for this compound and lists other compounds that are commonly used as internal standards, though specific data for these alternatives was not found in the search.
| Compound Name | Labeled Element | CAS Number | Molecular Weight | Reported Application |
|---|---|---|---|---|
| This compound [1] | Deuterium (³H) | 1794754-03-2 | 209.26 | Tracer; internal standard for quantitative NMR, GC-MS, or LC-MS [1] |
| Diclofenac (Unlabeled) | None | 15307-86-5 [2] | 318.14 (sodium salt) [2] | Active drug substance; reference standard [2] |
| Other Common IS* (e.g., Diclofenac-d4) | Deuterium | Information not in search results | Information not in search results | Information not in search results |
*IS: Internal Standard. The table includes Diclofenac-d4 as an example of a commonly used labeled internal standard for diclofenac analysis, though specific data for it was not found in the search results.
When comparing internal standards like this compound to others, researchers typically evaluate the following criteria, which you can use as a framework for your own assessment [1]:
The following diagram outlines a general experimental protocol for using an internal standard like this compound in quantitative bioanalysis. Note that specific parameters (e.g., exact m/z values, chromatography conditions) would need to be established and optimized in the laboratory.
A key development is the harmonization of global guidelines. The European Medicines Agency's (EMA) previous guideline has been superseded by the ICH M10 guideline on bioanalytical method validation, which was finalized in July 2022 [1]. This means that for many aspects, there is now a unified international standard.
While the FDA and EMA guidelines are very similar, a comparative analysis highlights some nuanced differences [2]:
The following table summarizes the main points of comparison between the two regulatory approaches, based on available literature. You should use this as a checklist for your own validation protocol.
| Validation Parameter | Typical FDA Considerations | Typical EMA Considerations | Application to Furofenac-D3 Method |
|---|---|---|---|
| Accuracy & Precision | Acceptance criteria for precision (RSD) and accuracy (% bias) at LLOQ and within the calibration range [3]. | Similar requirements for precision and accuracy, often expressed as % RSD [3]. | To be established during method development for this compound. |
| Linearity & Range | A minimum of 6 calibration standards is recommended. A correlation coefficient (r²) > 0.998 is often targeted [3]. | Requires a specified range with a defined number of calibration standards. A value of r² > 0.998 is considered evidence of acceptability [3]. | The calibration curve range for this compound must be defined. |
| Specificity/Selectivity | Must demonstrate that the method can unequivocally assess the analyte in the presence of components like matrix, metabolites, etc. | Evaluated to ensure no interference from excipients or other components in the matrix [3]. | Must be proven against biological matrix and potential metabolites. |
| Limit of Quantification (LLOQ) | The lowest standard with accuracy within ±20% and precision of ±20% RSD [3]. | The lowest concentration with acceptable accuracy and precision (e.g., ±20% at LLOQ) [3]. | To be determined experimentally for this compound. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Studied by evaluating the effect of small, deliberate variations in chromatographic conditions [3]. | Should be tested for factors like mobile phase pH, column temperature, etc. |
| Stability | Evaluation of analyte stability in biological matrix under specific conditions. | Includes stability tests for auto-sampler, freeze-thaw cycles, and long-term storage [3]. | Stability of this compound under various storage and handling conditions must be validated. |
Since specific data for this compound is unavailable, the following is a detailed experimental protocol for validating an HPLC method for a similar drug, Diclofenac Sodium, as outlined in a research publication [3]. You can use this as a robust template for developing and validating your own method for this compound.
1. Chromatographic Conditions
2. Sample Preparation
3. Validation Procedure The method is validated to fulfill International Conference on Harmonisation (ICH) requirements, which align with FDA and EMA expectations [3].
The workflow for the method validation process can be summarized as follows:
The table below summarizes the key characteristics of indomethacin and aspirin based on the available scientific data.
| Feature | Indomethacin | Aspirin |
|---|---|---|
| Drug Class | Nonsteroidal anti-inflammatory drug (NSAID) [1] | Nonsteroidal anti-inflammatory drug (NSAID) [2] |
| Primary Mechanism | Nonselective inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes [1] | Nonselective inhibition of COX-1 and COX-2; irreversibly acetylates platelet proteins [2] [3] |
| FDA-Approved Uses | Acute pain, rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, bursitis, gouty arthritis, patent ductus arteriosus [1] | Pain, fever, inflammation, and cardiovascular protection due to antiplatelet effects [2] |
| Common Off-Label Uses | Post-ERCP pancreatitis prophylaxis, pericarditis, preterm labor, indomethacin-responsive headaches [1] | Prevention of colorectal cancer and cardiovascular events [4] |
| Gastric Toxicity (Preclinical) | Causes damage in a dose- and age-dependent manner; significantly injures gastric mucosa in human volunteers [5] [6] | Causes severe gastric mucosal injury in human volunteers; damage is dose- and age-dependent in animal models [5] [6] |
| Anti-Platelet Effect | Reversible inhibition; short-lived effect on platelet function [3] | Irreversible inhibition; prolonged effect lasting the platelet's lifespan [3] |
| Half-Life | Approximately 7 hours (highly variable) [1] | Approximately 10 hours [2] |
To support the objective comparison, here are summaries of key experimental studies and their methodologies.
This experiment evaluated the acute gastric damage caused by different NSAIDs in rats of various ages [5] [7].
This clinical trial endoscopically evaluated the effects of various NSAIDs on the stomach lining of healthy volunteers [6].
This research explored the fundamental difference in how aspirin and indomethacin inhibit prostaglandin synthesis in platelets [3].
The following diagram illustrates the shared and distinct pathways through which NSAIDs like indomethacin and aspirin exert their effects and side effects.
The lack of search results for "this compound" suggests it may be a development code for a new pharmaceutical compound. Here are strategies to find information:
Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) with a well-characterized primary mechanism and several secondary targets that contribute to its overall pharmacological profile [1] [2]. The table below summarizes these key targets.
| Target | Type | Interaction & Effect | Functional Consequence |
|---|---|---|---|
| COX-1 / COX-2 | Enzyme | Competitive inhibition; reduces synthesis of prostaglandins (e.g., PGE2) and thromboxanes [1] [2]. | Anti-inflammatory, analgesic, antipyretic effects; also causes GI and renal side effects [2]. |
| TRPM3 Channel | Ion Channel | Reversible antagonism; inhibits channel activity independent of COX pathway [3]. | Contributes to antinociceptive (pain-blocking) effects [3]. |
| Kynurenine 3-Monooxygenase (KMO) | Enzyme | Inhibits enzyme activity; increases kynurenic acid levels [4]. | Proposed novel mechanism for treating alcohol use disorder; under investigation [4]. |
| Voltage-gated Na+ Channels | Ion Channel | Inhibits channel activity [3]. | May contribute to local anesthetic-like effects [3]. |
| ATP-sensitive K+ Channels | Ion Channel | Activates channel activity [3]. | May contribute to analgesic effects [3]. |
Diclofenac's metabolism is a major source of variability and potential drug-drug interactions (DDIs). The following table outlines key metabolic enzymes and known interacting substances.
| Category | Factor | Impact on Diclofenac |
|---|---|---|
| Primary Metabolizing Enzyme | CYP2C9 | Major enzyme for 4'-hydroxylation, the primary metabolic pathway [1]. |
| Genetic Polymorphisms | CYP2C9*3 and CYP2C9*13 alleles | Significantly reduces the metabolism and oral clearance of diclofenac [5]. |
| Enzyme Inhibitors (Precipitating DDIs) | Sulfaphenazole, Fluvastatin, Fluvoxamine, Tranylcypromine | Inhibit diclofenac metabolism, increasing its plasma concentration. Effect is weakened with CYP2C9*13 variant [5]. |
| Contraindicated / Cautious Use | Other NSAIDs, Aspirin (daily), Anticoagulants (e.g., Warfarin), Lithium, Methotrexate | Increased risk of bleeding, GI ulceration, or elevated levels of the co-administered drug [2] [4]. |
The diagram below maps the core signaling pathways through which Diclofenac exerts its effects, integrating both its primary and secondary mechanisms of action.
Since this compound is likely a deuterated analog of diclofenac designed to alter its metabolic profile, you can build upon the established knowledge of diclofenac in your experimental planning.
While direct data is unavailable, you can structure your own research and comparison using the following established framework for bioanalytical method validation. The table below outlines the core experimental data you would need to generate and compare.
| Experimental Parameter | Description & Measurement |
|---|---|
| Internal Standards | List the IS used for comparison (e.g., Furofenac-d3, Diclofenac-d4, other structural analogs). |
| Extraction Recovery (%) | Calculate as: (Peak area from extracted spiked sample / Peak area from non-extracted standard) × 100. Compare mean recovery for each IS. |
| Matrix Effect (%) | Calculate as: (Peak area in presence of matrix / Peak area in pure solution) × 100. Assess for each IS and the analyte. |
| Accuracy (%) | Measure as: (Observed concentration / Nominal concentration) × 100. Report for QC samples at low, medium, and high concentrations for each IS. |
| Precision (% RSD) | Report the relative standard deviation for repeated measurements of QC samples (within-run and between-run) for each IS. |
To generate the data for your guide, you can follow this detailed methodology, which is standard for LC-MS/MS bioanalytical method validation [1].
Solution Preparation
Sample Processing
LC-MS/MS Analysis
Data Analysis and Comparison
The diagram below visualizes the parallel experiments required to calculate recovery and matrix effect, which are critical for comparing internal standards.
The search results indicate that This compound is a deuterium-labeled stable isotope of Furofenac, which is described as a new anti-inflammatory drug [1]. Deuterated compounds like this compound are primarily used in research and development as internal standards for mass spectrometry or to track the metabolism and distribution of the parent drug [1].
Specific information on its cost, efficacy, side-effect profile, or direct experimental data comparing it to other alternatives was not found in the search results.
While data on this compound is lacking, the search results provide a robust methodological framework for evaluating established NSAIDs like diclofenac. You can adapt this framework for your analysis of this compound once data becomes available.
The table below summarizes key comparison domains and relevant metrics, based on information found for other drugs [2] [3] [4]:
| Domain | Comparison Metrics | Experimental & Data Sources |
|---|---|---|
| Clinical Efficacy | Pain relief (e.g., in osteoarthritis, rheumatoid arthritis); Reduction in inflammation [4] | Randomized Controlled Trials (RCTs); Systematic reviews & meta-analyses [2] |
| Safety & Tolerability | Incidence of serious GI events, major cardiovascular events, acute renal failure, hepatotoxicity [2] [4] | Meta-regressions using prediction equations from literature; Post-market surveillance data [2] |
| Pharmacology | Mechanism of Action (e.g., COX-1/COX-2 inhibition); Pharmacokinetics (absorption, half-life) [3] [4] | In vitro enzyme assays; Preclinical pharmacokinetic studies |
| Cost-Effectiveness | Drug acquisition cost; Cost of treating adverse events; Incremental cost per quality-adjusted life year (QALY) [2] | Decision-analytic cost-effectiveness models [2] |
For a new compound like this compound, a multi-stage experimental protocol would be necessary to generate the data for a meaningful comparison. The diagram below outlines a potential high-level workflow.
Given the current data gap, here are practical steps you can take to advance your research:
Although data for Furofenac-d3 (a deuterated internal standard) is not available, the methodologies for analyzing Diclofenac are well-established and directly relevant, as the performance of the internal standard is intrinsically linked to the analysis of the target analyte.
The table below summarizes key parameters from validated methods for determining Diclofenac in various matrices using different mass spectrometers.
| MS Instrument Type | Analytical Technique | Key Performance Metrics | Application Context |
|---|---|---|---|
| Triple Quadrupole (QqQ) [1] [2] | UPLC-MS/MS / UHPLC-QqQ-MS/MS | LLOQ: 0.5 - 80 ng/mL [1] [2]; Linearity: 0.5-500 ng/mL [2]; Analysis Time: <10 min [2] | Rabbit plasma [1], Post-mortem human samples (blood, tissues) [2] |
| Time-of-Flight (TOF) [3] | LC-TripleTOF with SWATH | High-resolution, accurate-mass (HR/AM); comprehensive data acquisition from a single injection [3] | Untargeted screening, metabolite identification [3] |
| Orbitrap [3] | LC-Orbitrap (e.g., Exploris 480) | Resolution: >240,000 FWHM; sub-ppm mass accuracy for definitive compound ID [3] | Identifying isobaric compounds, advanced research [3] |
A study directly comparing HPLC-UV and HPLC-MS for Diclofenac analysis in microdialysis samples concluded that MS detection was clearly superior, offering more selective detection, increased sensitivity, and shorter run times, while the UV method produced false results in biological matrices [4].
To generate a performance comparison for this compound, you would typically design a study based on standard bioanalytical method validation guidelines. The core experimental workflow can be visualized as follows:
The detailed methodologies for key experiments would include:
Since a direct, published comparison for this compound is unavailable, here are practical steps you can take:
The tables below summarize the key inhibitory data for Diclofenac, which is a well-established non-steroidal anti-inflammatory drug (NSAID). Furofenac-d3 is a deuterated form of Diclofenac; deuterium is often incorporated to alter a drug's metabolism and pharmacokinetics rather than its primary pharmacological activity [1]. Therefore, the COX inhibition data for Diclofenac is the best available proxy for understanding this compound's expected direct enzyme interaction.
Table 1: Quantitative COX Inhibition Parameters for Diclofenac
| Parameter | COX-1 Inhibition | COX-2 Inhibition | Notes |
|---|---|---|---|
| IC₅₀ (Whole Blood Assay) | 87.07 ± 55.24 ng/mL (at steady state) [2] | Information missing | Half-maximal inhibitory concentration; value for COX-1 is at steady state. |
| Inhibition Rate at Cmax (Oral/Suppository) | >80% [3] | Nearly 100% [3] | Cmax: Maximum plasma concentration. |
| Inhibition Rate at Cmax (Transdermal) | <80% [3] | >80% [3] | Transdermal formulation shows lower systemic concentration. |
| COX-2 Selectivity Ratio | - | - | Inhibits COX-2 with greater potency than COX-1, but is not considered a highly selective COX-2 inhibitor [4] [1]. |
Table 2: Comparative COX Inhibition with Other Common NSAIDs
| NSAID | COX-1 Inhibition (at clinical dose Cmax) | COX-2 Inhibition (at clinical dose Cmax) | Key Differentiator |
|---|---|---|---|
| Diclofenac | >80% (Oral/Suppository) [3] | Nearly 100% (Oral/Suppository) [3] | Potent, non-selective inhibitor with relatively higher affinity for COX-2 [1]. |
| Meloxicam | Information missing | Information missing | Preferentially inhibits COX-2; less potent than Diclofenac in inhibiting COX-1 (Thromboxane B2 generation) [2]. |
| Celecoxib | Information missing | >50% (100mg dose) [3] | Selective COX-2 inhibitor [5]. |
| Ibuprofen | Information missing | >50% [3] | Non-selective COX inhibitor [5]. |
For researchers looking to conduct comparative studies, here are standard experimental methodologies for evaluating COX inhibition, as referenced in the literature.
1. Human Whole Blood Assay [3] [2] This ex vivo method is considered clinically relevant for assessing the potency and selectivity of NSAIDs.
2. In Vitro Cell-Based Assay using Advanced Models [6] [7] The use of human pluripotent stem cell (hPSC)-derived intestinal organoids represents a more physiologically relevant in vitro model.
The following diagram illustrates the core mechanism of action for non-selective COX inhibitors like Diclofenac and this compound, showing how they interrupt the inflammatory signaling cascade.
The provided data and mechanisms for Diclofenac are crucial for understanding this compound. The primary research implication for a deuterated drug like this compound is not a change in its direct interaction with the COX enzyme (its pharmacodynamics), but rather an alteration in its pharmacokinetics [1]. Deuterium can slow down the metabolism of a drug by certain enzymes, potentially leading to:
To address the current lack of specific data on this compound, I suggest the following steps:
The inhibition of platelet function by NSAIDs primarily occurs through the blockade of the cyclooxygenase (COX) pathway. The table below summarizes the key mechanisms of common NSAIDs based on current literature:
| Drug Name | Primary Mechanism on Platelets | Key Experimental Findings | Relevance to Lipid Peroxidation/MDA |
|---|---|---|---|
| Aspirin | Irreversible acetylation of COX-1, inhibiting thromboxane A2 (TxA2) production [1]. | Inhibits TxA2 production for platelet lifespan; alters platelet lipidome, blocking ~50% of thrombin-induced lipid species formation [1]. | Suggests COX-1 crucial for activation-dependent lipid changes; direct MDA data not available. |
| Diclofenac | Reversible inhibition of COX-1 and COX-2; other proposed mechanisms include inhibition of thromboxane-prostanoid receptor and arachidonic acid release [2] [3]. | Induces apoptosis in cancer cell lines (e.g., Hep-G2, HT29); increases mitochondrial membrane potential, suggesting extrinsic apoptosis [2]. | Evidence of ROS increase in other cell types; direct platelet MDA data not available. |
| Ibuprofen | Reversible inhibition of COX-1, blocking AA access to the active site [1]. | Reversible antiplatelet effect; induces reversible cell injury and apoptosis in cholangiocarcinoma cell lines [4]. | Associated with apoptosis; direct measurement of platelet MDA not available. |
Malondialdehyde (MDA) is a recognized biomarker for lipid peroxidation, a process that can be influenced by reactive oxygen species (ROS). While the searched literature does not directly link NSAID action to platelet MDA production, the arachidonic acid (AA) metabolism pathway is a potential source.
The diagram below illustrates the standard AA pathway in platelets and hypothesizes a potential link to MDA production, which could be a focus for investigating compounds like Furofenac-d3.
This diagram shows that the primary established action of NSAIDs is the inhibition of the COX enzyme. The potential connection between the lipoxygenase pathway products (HPETEs) and MDA formation is a theoretical link that may be relevant to your research on this compound.